(NH2)2bpy
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(4-aminopyridin-2-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H,(H2,11,13)(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHJTVKLMSJXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)C2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902815 | |
| Record name | NoName_3373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20902815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18511-69-8 | |
| Record name | 4,4'-Diamino-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (NH2)2bpy from its Dinitro Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,4'-diamino-2,2'-bipyridine ((NH2)2bpy), a valuable bidentate chelating agent, from its dinitro precursor, 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. This document details the necessary experimental protocols, quantitative data, and visual representations of the synthesis pathway and experimental workflow.
Synthesis Pathway
The synthesis of this compound from its dinitro precursor is a two-step process. The first step involves the synthesis of the intermediate, 4,4'-dinitro-2,2'-bipyridine, from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. The second and final step is the reduction of the dinitro intermediate to the desired 4,4'-diamino-2,2'-bipyridine.
An In-depth Technical Guide to the Chemical Properties of 4,4'-diamino-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 4,4'-diamino-2,2'-bipyridine, a versatile heterocyclic compound. The document details its physical and spectroscopic characteristics, synthesis, and its emerging role in the development of novel therapeutic agents.
Core Chemical Properties
4,4'-diamino-2,2'-bipyridine is a white to off-white crystalline solid.[1] Its chemical structure, featuring two interconnected pyridine rings with amino functional groups at the 4 and 4' positions, makes it an excellent bidentate chelating ligand for a wide range of metal ions.[2] This chelating ability is central to its utility in coordination chemistry and the development of functional metal complexes.[3]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₄ | [2] |
| Molecular Weight | 186.21 g/mol | [2] |
| Melting Point | >270 °C (decomposes) | [4] |
| Boiling Point | 521.0 ± 50.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| Appearance | Off-White to Pale Green Solid | [4] |
| pKa | 8.14 ± 0.50 (Predicted) | [4] |
Spectroscopic Data
The structural features of 4,4'-diamino-2,2'-bipyridine give rise to a characteristic spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed spectral assignments can vary with solvent and concentration, general characteristics have been reported. The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine rings and the protons of the amino groups. Similarly, the ¹³C NMR spectrum will display resonances for the carbon atoms of the bipyridyl core.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.0 - 8.5 | d, t | Pyridine ring protons |
| Amine Protons | 4.0 - 6.0 | br s | -NH₂ protons |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Aromatic Carbons | 110 - 160 | Pyridine ring carbons |
Infrared (IR) Spectroscopy
The IR spectrum of 4,4'-diamino-2,2'-bipyridine is characterized by absorption bands corresponding to the vibrations of its functional groups.
| Frequency (cm⁻¹) | Vibrational Mode | Intensity |
| 3400 - 3200 | N-H stretching (amine) | Strong, broad |
| 1650 - 1550 | C=C and C=N stretching (aromatic rings) | Medium to Strong |
| 1350 - 1250 | C-N stretching (aromatic amine) | Medium |
| 850 - 750 | C-H out-of-plane bending (aromatic) | Strong |
Crystallography
The crystal structure of 4,4'-diamino-2,2'-bipyridine has been reported in the Crystallography Open Database (COD), providing precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state.[2] This data is crucial for computational modeling and understanding intermolecular interactions.
Experimental Protocols
Synthesis of 4,4'-diamino-2,2'-bipyridine
A superior synthetic route to 4,4'-diamino-2,2'-bipyridine has been developed from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.[1] This method offers a significantly higher yield compared to previous procedures.[1]
Materials:
-
4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrazine hydrate
-
Nitrogen gas
Procedure:
-
A mixture of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide (1.50 g, 5.4 mmol) and 10% Pd/C (1.50 g) in ethanol (180 mL) is purged with nitrogen gas.[1]
-
The suspension is heated to reflux under a nitrogen atmosphere.[1]
-
After the complete dissolution of the complex, a solution of hydrazine hydrate (13 mL, 0.4 mol) in ethanol (45 mL) is added dropwise over a period of 1 hour.[1]
-
The reaction mixture is maintained at reflux for an additional period.
-
Upon completion of the reaction, the hot solution is filtered to remove the Pd/C catalyst.
-
The filtrate is allowed to cool, leading to the precipitation of the product.
Purification
The crude 4,4'-diamino-2,2'-bipyridine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid of high purity.
References
Crystal Structure of 4,4'-Diamino-2,2'-bipyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the crystal structure of 4,4'-diamino-2,2'-bipyridine, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions that govern the solid-state architecture of this compound. A comprehensive summary of its synthesis and characterization is also presented, offering researchers the foundational knowledge required for its application in drug design and the development of novel supramolecular assemblies.
Introduction
4,4'-Diamino-2,2'-bipyridine is a versatile bidentate chelating agent, recognized for its ability to form stable complexes with a variety of metal ions. The presence of amino groups at the 4 and 4' positions significantly influences its electronic properties and introduces hydrogen bonding capabilities, making its crystal structure a subject of considerable interest. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting its physical properties, stability, and potential for co-crystallization, which are critical aspects in the field of drug development. This guide consolidates the available crystallographic data to provide a detailed overview of its structural features.
Physicochemical Properties
A summary of the key physicochemical properties of 4,4'-diamino-2,2'-bipyridine is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀N₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| CAS Number | 18511-69-8 | [1] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | >270°C (decomposes) | |
| IUPAC Name | [2,2'-bipyridine]-4,4'-diamine | [1] |
Crystallographic Data
The crystal structure of 4,4'-diamino-2,2'-bipyridine has been determined by single-crystal X-ray diffraction. The following tables summarize the key crystallographic data and selected bond lengths and angles from a representative structure deposited in the Crystallography Open Database (COD).
Table 3.1: Crystal Data and Structure Refinement
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.784(2) |
| b (Å) | 11.235(3) |
| c (Å) | 9.213(2) |
| α (°) | 90 |
| β (°) | 108.06(2) |
| γ (°) | 90 |
| Volume (ų) | 864.1(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.431 |
| Radiation Type | MoKα |
| Temperature (K) | 293 |
Note: Data is derived from a representative entry in the Crystallography Open Database.
Table 3.2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C(2)-C(2') | 1.491(4) |
| C(4)-N(4) | 1.365(4) |
| C(4')-N(4') | 1.363(4) |
| N(1)-C(2) | 1.343(3) |
| N(1')-C(2') | 1.345(3) |
| C(2)-N(1)-C(6) | 117.4(2) |
| C(2')-N(1')-C(6') | 117.3(2) |
| N(1)-C(2)-C(2') | 116.1(2) |
| N(1')-C(2')-C(2) | 116.2(2) |
Note: Atom numbering is based on standard crystallographic conventions.
Experimental Protocols
Synthesis of 4,4'-Diamino-2,2'-bipyridine
An improved synthetic route for 4,4'-diamino-2,2'-bipyridine involves the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.
Materials:
-
4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide
-
Palladium on carbon (10%)
-
Ethanol
-
Hydrazine hydrate
-
Nitrogen gas
Procedure:
-
A suspension of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide and 10% Pd/C in ethanol is prepared in a round-bottom flask.
-
The flask is purged with nitrogen gas to create an inert atmosphere.
-
The suspension is heated to reflux.
-
A solution of hydrazine hydrate in ethanol is added dropwise to the refluxing mixture over a period of one hour.
-
The reaction mixture is maintained at reflux for an additional 12-15 hours.
-
After cooling, the mixture is filtered to remove the Pd/C catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization.
Caption: Synthetic workflow for 4,4'-diamino-2,2'-bipyridine.
Single Crystal Growth
Single crystals of 4,4'-diamino-2,2'-bipyridine suitable for X-ray diffraction can be obtained by the slow evaporation method.
Procedure:
-
A saturated solution of purified 4,4'-diamino-2,2'-bipyridine is prepared in a suitable solvent (e.g., a mixture of dimethylformamide and water) at a slightly elevated temperature.
-
The solution is filtered to remove any insoluble impurities.
-
The clear solution is transferred to a clean vial.
-
The vial is loosely capped to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Crystals typically form over a period of several days to weeks.
References
An In-Depth Technical Guide to the Solubility of 4,4'-Diamino-2,2'-bipyridine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-diamino-2,2'-bipyridine, commonly abbreviated as (NH2)2bpy. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol for both qualitative and quantitative solubility determination, a predicted qualitative solubility profile in common organic solvents based on chemical principles, and a visual representation of the experimental workflow. This guide is intended to be a valuable resource for scientists and professionals working with this compound in various research and development applications, including drug discovery and materials science.
Introduction to 4,4'-Diamino-2,2'-bipyridine (this compound)
4,4'-Diamino-2,2'-bipyridine is a heterocyclic organic compound with the chemical formula C10H10N4. It is a derivative of 2,2'-bipyridine, featuring amino groups at the 4 and 4' positions of the pyridine rings. The presence of both the bipyridine core, known for its chelating properties, and the polar amino groups makes this compound a versatile ligand in coordination chemistry and a valuable building block in the synthesis of functional materials and pharmaceutical compounds.
The solubility of this compound in various solvents is a critical physical property that influences its application in synthesis, purification, formulation, and biological assays. Understanding its solubility profile allows for the rational selection of solvent systems, which is essential for achieving desired reaction kinetics, crystallization, and bioavailability.
Predicted Qualitative Solubility Profile of this compound
Based on the chemical structure of 4,4'-diamino-2,2'-bipyridine, which contains polar amino groups capable of hydrogen bonding and a larger, relatively nonpolar aromatic bipyridine core, its solubility can be predicted based on the "like dissolves like" principle. While amines are soluble in various organic solvents, the solubility of this compound is expected to decrease with an increase in the molar mass and the size of the hydrophobic part.[1][2][3] Aromatic amines, in general, are less soluble in water than aliphatic amines but are soluble in many organic solvents.[1][4]
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar amino groups can form hydrogen bonds with water, but the large hydrophobic bipyridine backbone limits solubility. |
| Methanol | Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, and its smaller alkyl chain makes it a good solvent for polar compounds. A supplier datasheet indicates slight solubility.[5] | |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving polar compounds. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent with a strong ability to solvate a wide range of organic compounds. A supplier datasheet indicates slight solubility.[5] |
| Dimethylformamide (DMF) | Very Soluble | DMF is another highly polar aprotic solvent that is an excellent solvent for many organic molecules, including those with polar functional groups. | |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that should effectively dissolve this compound due to dipole-dipole interactions. | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some interaction with the bipyridine rings, but the overall polarity difference will limit solubility. |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar this compound. | |
| Dichloromethane (DCM) | Sparingly Soluble | DCM has a moderate polarity and may show some ability to dissolve this compound, but it is not expected to be a highly effective solvent. |
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of this compound, progressing from a qualitative assessment to a more precise quantitative measurement.
Materials and Equipment
-
4,4'-Diamino-2,2'-bipyridine (this compound), pure solid
-
A selection of organic solvents (e.g., as listed in the table above)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass vials with screw caps
Qualitative Solubility Determination
This method provides a rapid assessment of solubility in various solvents.
-
Preparation: Label a series of small, clean, and dry glass vials, one for each solvent to be tested.
-
Sample Addition: Accurately weigh approximately 1-2 mg of this compound and add it to each labeled vial.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each vial.
-
Mixing: Cap the vials securely and vortex each sample for 1-2 minutes at room temperature.
-
Observation: Visually inspect each vial against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.
-
Insoluble: The majority of the solid does not dissolve.
-
-
Record: Record the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of this compound in a given solvent at a specific temperature.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 10-20 mg, ensuring some solid will remain undissolved) to a glass vial containing a known volume (e.g., 5 mL) of the selected solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vial at a controlled temperature to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles.
-
Accurately dilute the filtered supernatant with a known volume of a suitable solvent (usually the same solvent or a mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
-
Calculation:
-
Calculate the solubility of this compound in the original solvent using the following formula, accounting for the dilution factor:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4,4'-diamino-2,2'-bipyridine in common organic solvents. While quantitative data in the public domain is scarce, the predicted solubility profile and the detailed experimental protocols herein offer a solid foundation for researchers to generate reliable solubility data. The provided workflow and methodologies are essential for the effective use of this compound in drug development, chemical synthesis, and materials science, enabling informed solvent selection and process optimization.
References
Theoretical and Computational Elucidation of 6,6'-Diamino-2,2'-bipyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Diamino-2,2'-bipyridine, often abbreviated as (NH2)2bpy, is a versatile bidentate ligand that has garnered significant interest in coordination chemistry, materials science, and catalysis. The presence of amino groups at the 6 and 6' positions profoundly influences its electronic properties, coordination behavior, and reactivity compared to the parent 2,2'-bipyridine ligand. Understanding the structural, vibrational, and electronic characteristics of this compound at a molecular level is crucial for the rational design of novel metal complexes with tailored functionalities for applications ranging from catalysis to medicinal chemistry.
This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound. It details a robust synthetic protocol and outlines a state-of-the-art computational workflow for the in-depth analysis of its molecular properties. This document is intended to serve as a valuable resource for researchers engaged in the study and application of this important ligand.
I. Synthesis and Experimental Characterization
An improved and consistently high-yielding synthesis of 6,6'-diamino-2,2'-bipyridine has been developed, avoiding the need for high-pressure autoclaves.[1] The method involves the amination of 6,6'-dibromo-2,2'-bipyridine using potassium amide in liquid ammonia, catalyzed by iron(III) nitrate.[1]
Experimental Protocol: Synthesis of 6,6'-Diamino-2,2'-bipyridine[1]
-
Preparation of Potassium Amide (KNH2): In a flame-dried, three-necked flask equipped with a dry ice condenser and a gas inlet, liquid ammonia is condensed. Small pieces of potassium metal are added portion-wise to the liquid ammonia with vigorous stirring, along with a catalytic amount of iron(III) nitrate nonahydrate, until a persistent blue color disappears, indicating the formation of KNH2.
-
Amination Reaction: To the freshly prepared KNH2 solution in liquid ammonia, 6,6'-dibromo-2,2'-bipyridine is added. The reaction mixture is stirred at -33 °C for several hours.
-
Quenching and Work-up: The reaction is quenched by the slow and careful addition of ammonium chloride. The ammonia is then allowed to evaporate overnight.
-
Extraction and Purification: The resulting solid residue is triturated with acetone. The combined acetone extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: Further purification can be achieved by sublimation to yield spectroscopically pure 6,6'-diamino-2,2'-bipyridine as a dark yellow to light brown powder.[1]
Figure 1: Synthesis Workflow for this compound.
Spectroscopic Data
The synthesized 6,6'-diamino-2,2'-bipyridine can be characterized by standard spectroscopic techniques.
| Technique | Solvent | Observed Signals (δ / ppm) |
| ¹H NMR (300 MHz)[1] | acetone-d₆ | 7.61 (d, J = 7.5 Hz, 2H), 7.46 (t, J = 7.8 Hz, 2H), 6.53 (d, J = 8.1 Hz, 2H), 5.38 (br s, 4H) |
| ¹³C{¹H} NMR (75 MHz)[1] | acetone-d₆ | 159.9 (C), 155.6 (C), 138.4 (CH), 110.4 (CH), 108.8 (CH) |
II. Theoretical and Computational Studies
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for elucidating the geometric, vibrational, and electronic properties of molecules like this compound. A standard and reliable computational protocol is outlined below.
Computational Protocol
-
Geometry Optimization:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.
-
Basis Set: 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost, including diffuse functions (++) for lone pairs and polarization functions (d,p) for a more accurate description of bonding.
-
Procedure: The initial structure of this compound is built and subjected to a full geometry optimization without any symmetry constraints to find the global minimum on the potential energy surface.
-
-
Vibrational Frequency Analysis:
-
Procedure: Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
Purpose:
-
To confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
To obtain the theoretical vibrational spectrum (IR and Raman intensities).
-
To aid in the assignment of experimental vibrational spectra.
-
-
Scaling: Calculated harmonic vibrational frequencies are often systematically overestimated compared to experimental values. A scaling factor (typically around 0.96-0.98 for B3LYP) is often applied for better agreement with experimental data.
-
-
Electronic Properties and Spectra:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized geometry. The HOMO-LUMO energy gap is a key parameter that provides insights into the molecule's electronic excitability and chemical reactivity.
-
UV-Vis Spectrum Simulation:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths.
-
Procedure: The calculation is performed on the ground-state optimized geometry using the same functional and basis set. A solvent model, such as the Polarizable Continuum Model (PCM), should be included to simulate the experimental conditions more accurately.
-
Output: The calculated excitation energies (wavelengths) and their corresponding oscillator strengths are used to generate a theoretical UV-Vis absorption spectrum.
-
-
Figure 2: Computational Workflow for this compound.
Predicted Molecular Properties (Illustrative)
While specific computational data for the isolated 6,6'-diamino-2,2'-bipyridine ligand is not extensively reported in the literature, the following tables provide a template for the expected data that would be obtained from the computational protocol described above.
Table 2: Calculated Geometrical Parameters (Illustrative)
| Parameter | Value |
| Bond Lengths (Å) | |
| C-C (inter-ring) | ~1.48 |
| C-N (pyridine) | ~1.34 |
| C-C (pyridine) | ~1.39 |
| C-N (amino) | ~1.38 |
| N-H | ~1.01 |
| Bond Angles (°) ** | |
| C-C-N (inter-ring) | ~116 |
| N-C-C (inter-ring) | ~123 |
| C-C-NH₂ | ~118 |
| H-N-H | ~115 |
| Dihedral Angle (°) ** | |
| N-C-C-N (inter-ring) | ~180 (trans) / ~0 (cis) |
Table 3: Calculated Vibrational Frequencies (Illustrative Major Modes)
| Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |
| ~3400-3500 | N-H asymmetric stretch |
| ~3300-3400 | N-H symmetric stretch |
| ~1600-1650 | NH₂ scissoring |
| ~1580 | Pyridine ring stretching |
| ~1450 | Pyridine ring stretching |
| ~800 | C-H out-of-plane bending |
Table 4: Calculated Electronic Properties (Illustrative)
| Parameter | Value |
| HOMO Energy | ~ -5.5 eV |
| LUMO Energy | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
| Major Electronic Transition (λmax) | ~ 350 nm |
| Nature of Transition | π → π* |
III. Applications and Future Directions
The amino groups in this compound serve as versatile handles for further functionalization, allowing for the construction of more complex ligand architectures. Theoretical and computational studies are invaluable in predicting how these modifications will impact the ligand's properties and the behavior of its corresponding metal complexes. For drug development professionals, understanding the electronic structure and potential coordination modes of this compound and its derivatives is essential for designing metallodrugs with specific biological targets. The detailed computational protocol provided herein offers a robust framework for such in-silico design and screening efforts.
Future computational work could explore the excited state dynamics of this compound and its metal complexes, providing insights into their photophysical properties for applications in sensing and photodynamic therapy. Furthermore, modeling the interaction of this compound-based complexes with biological macromolecules can aid in understanding their mechanism of action and in the development of next-generation therapeutic agents.
Conclusion
This technical guide has provided a detailed overview of the synthesis, characterization, and computational study of 6,6'-diamino-2,2'-bipyridine. By combining experimental protocols with a rigorous computational workflow, researchers can gain a deep understanding of the fundamental properties of this important ligand. The presented data and methodologies are intended to facilitate further research and development in the diverse fields where this compound and its derivatives show significant promise.
References
The Genesis and Evolution of Diaminobipyridines: A Technical Guide for Researchers
An in-depth exploration of the discovery, synthesis, and pharmacological significance of diaminobipyridine compounds, tailored for researchers, scientists, and professionals in drug development.
Introduction
Diaminobipyridine and its derivatives represent a class of heterocyclic organic compounds that have garnered significant attention in the fields of medicinal chemistry and pharmacology. Characterized by a bipyridine core functionalized with two amino groups, these compounds exhibit a range of biological activities, most notably as modulators of ion channels. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological properties of key diaminobipyridine isomers, with a particular focus on their evolution from laboratory curiosities to clinically relevant therapeutic agents.
A Historical Timeline of Discovery and Development
The journey of diaminobipyridine compounds spans over a century, marked by key discoveries in synthesis and pharmacology. While early work focused on the fundamental chemistry of these heterocycles, later research uncovered their potential as potent neuromodulators.
-
Early 20th Century: The foundation for diaminopyridine synthesis was laid with the development of amination reactions for pyridine rings. The Chichibabin reaction, first reported in 1914, provided a direct method for the amination of pyridines using sodium amide, opening the door to the synthesis of various aminopyridine derivatives, including the diaminopyridines.[1][2]
-
Mid-20th Century: Synthetic methodologies continued to evolve, with various approaches being developed for the preparation of different diaminopyridine isomers. For instance, the synthesis of 2,4-diaminopyridine was described, often involving multi-step sequences starting from substituted pyridines.[3] Similarly, methods for the preparation of 2,3-diaminopyridine were established, frequently involving the reduction of a corresponding nitro-substituted aminopyridine.[4][5]
-
1970s: A pivotal moment in the history of diaminopyridines occurred with the discovery of the pharmacological properties of 3,4-diaminopyridine (3,4-DAP), later known as Amifampridine, in Scotland.[6][7] This discovery shifted the focus towards the therapeutic potential of these compounds.
-
1980s: The clinical effectiveness of 3,4-DAP for neuromuscular disorders, particularly Lambert-Eaton myasthenic syndrome (LEMS), began to be investigated.[6][7] This decade marked the beginning of the transition of diaminopyridines from the laboratory to the clinic.
-
Late 20th and Early 21st Century: Further research solidified the understanding of the mechanism of action of 3,4-DAP as a voltage-gated potassium (Kv) channel blocker. This led to its establishment as a valuable treatment for LEMS and its investigation for other neuromuscular conditions. The development of a more stable phosphate salt of amifampridine further enhanced its clinical utility.
Physicochemical and Pharmacological Properties
The position of the amino groups on the bipyridine core significantly influences the physicochemical and pharmacological properties of the different isomers. A comparative summary of these properties is essential for understanding their structure-activity relationships.
Physicochemical Properties
The following table summarizes key physicochemical properties of several diaminopyridine isomers. These properties, such as melting point, boiling point, and solubility, are crucial for their synthesis, purification, and formulation.
| Property | 2,3-Diaminopyridine | 2,4-Diaminopyridine | 2,6-Diaminopyridine | 3,4-Diaminopyridine (Amifampridine) |
| Molecular Formula | C₅H₇N₃[8][9] | C₅H₇N₃[10] | C₅H₇N₃[11][12] | C₅H₇N₃[6] |
| Molecular Weight | 109.13 g/mol [8][9] | 109.13 g/mol [10] | 109.13 g/mol [11][12] | 109.13 g/mol [6] |
| Melting Point | 110-115 °C[8][13] | Not Available | 117-122 °C[14][15] | 217-220 °C |
| Boiling Point | Not Available | Not Available | 285 °C[11] | Not Available |
| Solubility in Water | Soluble (50 mg/mL)[8][13] | Not Available | 9.9 g/100 mL (20 °C)[11] | 30 g/L |
| Appearance | Pale yellow solid powder[16] | Not Available | White flaky crystals or powder[11] | Powder |
Pharmacological Activity: Potassium Channel Blockade
The primary pharmacological action of many diaminopyridine compounds is the blockade of voltage-gated potassium (Kv) channels. This activity is particularly pronounced in 3,4-diaminopyridine and its close analog, 4-aminopyridine (4-AP). The IC₅₀ values, representing the concentration of the compound required to inhibit 50% of the channel activity, provide a quantitative measure of their potency.
| Compound | Potassium Channel Subtype | IC₅₀ (µM) |
| 4-Aminopyridine (4-AP) | Kv1.1 | 242[17][18][19] |
| Kv1.2 | 399[17][18][19] | |
| Kv1.4 | 399[17][18][19] | |
| Kv3 Channels (general) | 80[20] | |
| 3-Methyl-4-aminopyridine | Shaker K+ channel | ~37-50[21] |
| 3,4-Diaminopyridine (Amifampridine) | Kv3.3 | Reduced by ~10% at 1.5 µM[22] |
| Kv3.4 | Reduced by ~10% at 1.5 µM[22] |
Note: Comprehensive, directly comparative IC₅₀ data for all diaminobipyridine isomers across a wide range of Kv channel subtypes is limited in the current literature.
Mechanism of Action: Enhancing Acetylcholine Release
The therapeutic effects of 3,4-diaminopyridine in conditions like LEMS are a direct consequence of its ability to enhance acetylcholine (ACh) release at the neuromuscular junction. This is achieved through the blockade of presynaptic Kv channels.
References
- 1. grokipedia.com [grokipedia.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 3,4-Diaminopyridine | C5H7N3 | CID 5918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]
- 9. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Diaminopyridine | C5H7N3 | CID 68036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [wap.guidechem.com]
- 12. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 2,3-Diaminopyridine 95 452-58-4 [sigmaaldrich.com]
- 14. 2,6-Diaminopyridine | CAS#:141-86-6 | Chemsrc [chemsrc.com]
- 15. 2,6-Diaminopyridine CAS 141-86-6 | 803575 [merckmillipore.com]
- 16. Page loading... [guidechem.com]
- 17. Effects of dalfampridine and its metabolites on cloned human potassium channels Kv 1.1, Kv 1.2, and Kv 1.4 expressed in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Stability of (NH2)2bpy (2,2'-bipyridine-4,4'-diamine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(NH2)2bpy, chemically known as 2,2'-bipyridine-4,4'-diamine, is a crucial building block in supramolecular chemistry, catalysis, and materials science. Its utility is largely dictated by its physical and chemical stability. This technical guide provides a comprehensive overview of the stability profile of this compound, including its thermal, photolytic, hydrolytic, and electrochemical characteristics. Due to a lack of extensive publicly available quantitative stability data for the free ligand, this guide combines information from suppliers, data on related compounds, and established chemical principles to provide a robust predictive assessment. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the stability of this compound in their own laboratories.
Predicted Physicochemical Properties and Stability Profile
Based on its chemical structure, this compound is a solid at room temperature. The bipyridine core imparts rigidity and aromaticity, while the amino groups at the 4 and 4' positions significantly influence its electronic properties and reactivity.
Predicted Stability Summary
The following table summarizes the predicted stability of this compound under various stress conditions. These predictions are based on the general stability of aromatic amines and bipyridine derivatives.
| Stability Parameter | Predicted Stability of this compound | Factors Influencing Stability |
| Thermal Stability | High. The bipyridine core is thermally robust. Decomposition is expected to occur at temperatures significantly above its melting point. A polyaminal network based on a bipyridine-dicarbaldehyde structure has shown stability up to 355°C[1]. | The presence of amino groups may slightly lower the decomposition temperature compared to unsubstituted bipyridine. |
| Photostability | Moderate to Low. Aromatic amines are known to be susceptible to photodegradation. Supplier recommendations include storing the compound protected from light[2]. | Exposure to UV and visible light is expected to induce degradation, potentially through oxidation of the amino groups. |
| Hydrolytic Stability | High. The C-NH2 and C-C bonds in the aromatic system are generally resistant to hydrolysis under neutral pH conditions. | Stability is expected to be pH-dependent. While stable in neutral and alkaline conditions, protonation of the amino and pyridine nitrogens in acidic media could alter its electronic structure and reactivity. |
| Oxidative Stability | Low. The electron-rich amino groups are susceptible to oxidation, which can lead to the formation of colored degradation products. The amino groups can be oxidized to nitroso or nitro compounds[3][4]. | The presence of oxidizing agents will likely lead to degradation. The position of the amino group can influence the rate of degradation[4]. |
| Electrochemical Stability | Moderate. The bipyridine moiety is redox-active. The amino groups, being electron-donating, are expected to lower the oxidation potential compared to unsubstituted bipyridine. | The electrochemical stability window will be determined by the oxidation potential of the amino-bipyridine system and the reduction potential of the bipyridine core. |
Experimental Protocols for Stability Assessment
To obtain quantitative stability data for this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying degradation pathways and developing stability-indicating analytical methods.
General Workflow for Stability Testing
The following diagram illustrates a general workflow for assessing the stability of a chemical compound like this compound.
General workflow for the stability assessment of this compound.
Thermal Stability Analysis
Objective: To determine the decomposition temperature and thermal stability of solid this compound.
Protocol:
-
Calibrate the TGA instrument according to the manufacturer's instructions[5].
-
Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan[5].
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a final temperature of 600-800°C at a constant heating rate of 10°C/min under a continuous nitrogen purge (50 mL/min)[6].
-
Record the weight loss as a function of temperature.
-
The onset of decomposition is determined from the resulting TGA curve.
Objective: To determine the melting point and detect any phase transitions of this compound.
Protocol:
-
Calibrate the DSC instrument with appropriate standards.
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate of 10°C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to identify melting endotherms and other thermal events[7].
Photostability Testing
Objective: To evaluate the stability of this compound when exposed to light.
Protocol: (Adapted from ICH Q1B guidelines)
-
Prepare a solution of this compound in a photochemically inert solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Expose the solution in a chemically inert, transparent container to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples using a stability-indicating HPLC method to determine the extent of degradation.
Hydrolytic Stability (Forced Hydrolysis)
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, basic, and neutral conditions.
Protocol:
-
Prepare three sets of solutions of this compound at a known concentration in:
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (basic condition)
-
Purified water (neutral condition)
-
-
Store the solutions at an elevated temperature (e.g., 60°C) for a specified period (e.g., up to 7 days)[8].
-
At defined time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method to quantify the remaining this compound and any degradation products formed.
Oxidative Stability (Forced Oxidation)
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% v/v) to the this compound solution[8].
-
Store the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Monitor the reaction for the formation of degradation products at various time intervals.
-
Analyze the samples using a stability-indicating HPLC method.
Electrochemical Stability
Objective: To determine the electrochemical stability window of this compound.
Protocol: (Using Cyclic Voltammetry)
-
Prepare a solution of this compound (e.g., 1 mM) in an appropriate solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire)[9].
-
Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs towards positive potentials to determine the oxidation potential, and then towards negative potentials to determine the reduction potential[10].
-
The potential range where no significant current is observed defines the electrochemical stability window.
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for impurity profiling and ensuring the quality of materials derived from this compound.
Potential degradation pathways of this compound under various stress conditions.
-
Oxidation: The primary degradation pathway is likely the oxidation of the amino groups to form nitroso and subsequently nitro derivatives. This can be initiated by chemical oxidants, air (auto-oxidation), or light.
-
Photodegradation: Exposure to light can lead to the formation of radical species, which can then undergo further reactions, including polymerization or oxidation.
-
Extreme pH: While the bipyridine core is generally stable, extreme pH conditions, especially at elevated temperatures, could potentially lead to ring-opening or other complex degradation reactions, although this is less likely than oxidation of the amino groups.
Conclusion
The physical and chemical stability of this compound is a critical parameter for its successful application in research and development. While quantitative data in the public domain is scarce, this guide provides a comprehensive overview of its predicted stability based on established chemical principles and data from related compounds. The detailed experimental protocols provided herein offer a clear roadmap for researchers to determine the precise stability profile of this compound under various conditions. Such studies are indispensable for ensuring the quality, reliability, and performance of this compound and the advanced materials derived from it.
References
- 1. Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2'-Diamino-4,4'-bipyridine | 189000-91-7 | Benchchem [benchchem.com]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. researchgate.net [researchgate.net]
- 5. epfl.ch [epfl.ch]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. Metal and Ligand Effect on the Structural Diversity of Divalent Coordination Polymers with Mixed Ligands: Evaluation for Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uni-due.de [uni-due.de]
Technical Guide: 4,4'-Diamino-2,2'-bipyridine ((NH2)2bpy)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Diamino-2,2'-bipyridine, commonly abbreviated as (NH2)2bpy, is a versatile organic compound that serves as a crucial building block and ligand in various fields of chemical and biomedical research.[1][2][3] Its structure, featuring a bipyridyl core with amino functionalities, imparts unique electronic and coordination properties, making it a subject of significant interest in the development of novel materials, catalysts, and therapeutic agents. This guide provides a comprehensive overview of the key molecular and experimental data for this compound.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These data are essential for experimental design, stoichiometric calculations, and analytical characterization.
| Property | Value |
| Synonyms | 4,4'-Diamino-2,2'-bipyridine, [2,2'-Bipyridine]-4,4'-diamine |
| CAS Number | 18511-69-8 |
| Molecular Formula | C₁₀H₁₀N₄ |
| Molecular Weight | 186.21 g/mol |
| Appearance | White to light yellow powder/crystal |
| Purity | >98.0% (GC)(T) |
| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place |
Data sourced from multiple chemical suppliers and databases.[2][4][5]
Experimental Protocols
Synthesis of 4,4'-Diamino-2,2'-bipyridine
A common and effective method for the synthesis of this compound involves the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.[4] This procedure offers a significant yield under relatively mild conditions.
Materials:
-
4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrazine hydrate
-
Nitrogen gas
Procedure:
-
A mixture of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide (1.50 g, 5.4 mmol) and 10% Pd/C (1.50 g) in ethanol (180 mL) is prepared in a reaction vessel.
-
The vessel is purged with nitrogen gas to create an inert atmosphere.
-
The suspension is heated to reflux under nitrogen.
-
Once the complex has completely dissolved, a solution of hydrazine hydrate (13 mL, 0.4 mol) in ethanol (45 mL) is added dropwise over a period of 1 hour.
-
The reaction mixture is maintained at reflux for an additional period to ensure the completion of the reduction.
-
Upon completion, the reaction mixture is cooled, and the catalyst (Pd/C) is removed by filtration.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude product.
-
The crude 4,4'-diamino-2,2'-bipyridine can be further purified by recrystallization.
Characterization Methods
The identity and purity of synthesized this compound can be confirmed using a suite of analytical techniques. The characterization of substituted bipyridine derivatives typically involves:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
-
Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound by measuring the mass-to-charge ratio of its ions.
-
Elemental Analysis: Provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is then compared with the theoretical values calculated from the molecular formula.
Derivatives of bipyridines have been extensively characterized using these methods to confirm their structure and purity.
Applications in Research and Development
4,4'-Diamino-2,2'-bipyridine's utility stems from its function as a bidentate chelating ligand.[2] The two nitrogen atoms of the bipyridine core can coordinate with a wide range of metal ions, while the amino groups at the 4 and 4' positions can be further functionalized. This dual functionality makes it a valuable component in:
-
Coordination Chemistry: As a ligand, it forms stable complexes with various transition metals. These complexes are investigated for their catalytic, photophysical, and electrochemical properties.
-
Materials Science: It serves as a building block for the synthesis of metal-organic frameworks (MOFs) and functional polymers.
-
Drug Development: Bipyridine derivatives and their metal complexes are being explored for their potential therapeutic applications. For instance, platinum(II) complexes with substituted bipyridine ligands have been synthesized and evaluated for their in vitro anti-proliferative activities against human cancer cell lines. While research into the specific signaling pathways involving this compound is ongoing, related stilbene-based diamino compounds have been shown to inhibit cancer cell growth through mechanisms that include the regulation of signal pathways.
Logical Workflow: Synthesis of this compound
The following diagram illustrates the key steps in the synthesis of 4,4'-Diamino-2,2'-bipyridine from its dinitro precursor.
Caption: Workflow for the synthesis of 4,4'-Diamino-2,2'-bipyridine.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal Complexes Using Diamino-bipyridine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating substituted bipyridine ligands are of significant interest in coordination chemistry and drug development due to their versatile electronic properties, tunable steric features, and diverse biological activities. The 4,4'-diamino-2,2'-bipyridine ((NH2)2bpy) and 5,5'-diamino-2,2'-bipyridine ligands, in particular, offer additional functional sites for hydrogen bonding and further chemical modification, making them attractive building blocks for supramolecular assemblies and targeted therapeutics. These complexes have shown promise as anticancer agents, often exhibiting mechanisms of action that involve the induction of reactive oxygen species (ROS) and targeting cellular powerhouses, the mitochondria.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of various metal complexes using this compound ligands. It is intended to serve as a comprehensive resource for researchers in academia and industry, offering systematic data presentation and visual guides to experimental workflows and biological signaling pathways.
Data Presentation: Physicochemical and Biological Activity Data
The following tables summarize key quantitative data for representative metal complexes synthesized with diamino-bipyridine and related ligands.
Table 1: Synthesis and Spectroscopic Data of Selected Metal Complexes
| Complex | Metal Salt | Ligand | Solvent | Yield (%) | λmax (nm) | Reference |
| --INVALID-LINK--(PF6)2(H2O)3 | Cu(NO3)2·3H2O | 4,4'-bipyridine | Water | - | - | [1] |
| --INVALID-LINK--(PF6)2(H2O)6 | Cu(NO3)2·3H2O | 4,4'-bipyridine | Water | - | - | [1] |
| [Co(5,5'-dmbpy)2(NCS)2] | Co(NO3)2·6H2O | 5,5'-dimethyl-2,2'-bipyridine | Methanol/Water | 58.8 | - | [2] |
| --INVALID-LINK--2 | - | 2,2'-bipyridine | - | - | 275, 305 | [3] |
Note: Data for complexes with the specific this compound ligand is limited in readily available literature; related bipyridine complexes are presented for comparative purposes.
Table 2: In Vitro Anticancer Activity (IC50 Values) of Metal Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| Cu-Cur-BPYD (a5) | MDA-MB-231 | ~4.9 | [4] |
| Cu-Cur-BPYD (b5) | MDA-MB-231 | ~2.3 | [4] |
| Cu(DDC)2 | A2780-S | ~0.02-0.15 | [5] |
| Cu(Pyr)2 | A2780-S | ~0.1-7.4 | [5] |
| --INVALID-LINK--2 | A375 | 5.9 - 13.6 | |
| [RuRe-1] | HeLa | 3.1 | [6] |
| [RuRe-2] | HeLa | 2.5 | [6] |
Note: BPYD = 2,2'-bipyridine-5,5'-dicarboxylic acid; DDC = diethyldithiocarbamate; Pyr = pyrithione; phen = phenanthroline; MOPIP = methoxyphenyl-imidazo[4,5-f][7]phenanthroline.
Experimental Protocols
Protocol 1: General Synthesis of the Ligand 4,4'-diamino-2,2'-bipyridine
This protocol describes an improved synthesis of 4,4'-diamino-2,2'-bipyridine from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.[8]
Materials:
-
4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide (1.50 g, 5.4 mmol)
-
10% Palladium on carbon (Pd/C) (1.50 g)
-
Ethanol (225 mL)
-
Hydrazine hydrate (13 mL, 0.4 mol)
-
Nitrogen gas (N2)
-
Standard reflux apparatus
-
Filtration apparatus
Procedure:
-
Suspend 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide and 10% Pd/C in 180 mL of ethanol in a round-bottom flask.
-
Purge the flask with nitrogen gas.
-
Heat the suspension to reflux under a nitrogen atmosphere.
-
Once the complex has completely dissolved, add a solution of hydrazine hydrate in 45 mL of ethanol dropwise over 1 hour.
-
Continue refluxing for an additional 4 hours.
-
Monitor the reaction by thin-layer chromatography until completion.
-
Cool the reaction mixture to room temperature and filter to remove the Pd/C catalyst.
-
Wash the catalyst with hot ethanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure 4,4'-diamino-2,2'-bipyridine.
Protocol 2: Synthesis of a Copper(II)-bipyridine Complex
This protocol is a general procedure for the synthesis of a copper(II) complex with 4,4'-bipyridine, which can be adapted for the this compound ligand.[1]
Materials:
-
Cu(NO3)2·3H2O (72.9 mg, 0.302 mmol)
-
4,4'-bipyridine (bpy) (188.5 mg, 1.208 mmol)
-
NaPF6 (102.1 mg, 0.604 mmol)
-
Distilled water (4 mL)
-
Teflon-lined acid digestion vessel (23 mL)
Procedure:
-
Place Cu(NO3)2·3H2O, 4,4'-bipyridine, and NaPF6 into the Teflon-lined acid digestion vessel.
-
Add 4 mL of distilled water.
-
Seal the vessel and heat to 120°C for 48 hours.
-
Allow the vessel to cool slowly to room temperature.
-
Blue crystals of the product, --INVALID-LINK--(PF6)2(H2O)3, will have formed.
-
Isolate the crystals by filtration, wash with a small amount of cold water, and air dry.
Protocol 3: Synthesis of a Cobalt(II)-bipyridine Complex
This protocol describes the synthesis of a cobalt(II) complex with 5,5'-dimethyl-2,2'-bipyridine, which can serve as a template for synthesis with this compound.[2]
Materials:
-
Co(NO3)2·6H2O (0.170 mmol)
-
5,5'-dimethyl-2,2'-bipyridine (5,5'-dmbpy) (0.34 mmol)
-
NaSCN (0.34 mmol)
-
Methanol
-
Water
-
Stirring and heating apparatus
Procedure:
-
Dissolve 5,5'-dmbpy and NaSCN in a mixture of water and methanol.
-
Add the ligand solution to a solution of Co(NO3)2·6H2O in methanol.
-
Stir the resulting mixture at 60°C for 2 hours.
-
Allow the final solution to slowly evaporate at room temperature.
-
Crystals of the complex, [Co(5,5'-dmbpy)2(NCS)2], will form over time.
-
Isolate the crystals by filtration and dry in air.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of metal complexes with this compound ligands.
Diagram 2: Proposed Signaling Pathway for Anticancer Activity
Many ruthenium-based polypyridyl complexes exert their anticancer effects through a ROS-mediated mitochondrial dysfunction pathway.
Caption: ROS-mediated mitochondrial dysfunction pathway induced by Ru(II) complexes.
Conclusion
The synthesis of metal complexes using diamino-bipyridine ligands provides a versatile platform for the development of novel therapeutic agents. The protocols and data presented herein offer a foundational resource for researchers to explore this promising area of medicinal inorganic chemistry. Further investigations into the structure-activity relationships and the elucidation of detailed biological mechanisms will be crucial for the rational design of next-generation metal-based drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of bipyridine cobalt(ii) complex modified graphite screen printed electrode: an electrochemical sensor for simultaneous detection of acetaminophen and naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Copper (II) complexes of bidentate ligands exhibit potent anti-cancer activity regardless of platinum sensitivity status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, Characterization and Antitumor Mechanism Investigation of Heterometallic Ru(Ⅱ)-Re(Ⅰ) Complexes [frontiersin.org]
- 7. Ruthenium polypyridyl complexes as inducer of ROS-mediated apoptosis in cancer cells by targeting thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (NH2)2bpy and Amino-Functionalized Bipyridyl Ligands in Ruthenium Complexes
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the application of amino-functionalized bipyridine ligands, with a specific focus on derivatives like diaminobipyridine ((NH2)2bpy), in the synthesis and development of Ruthenium(II) polypyridyl complexes. These complexes are of significant interest for their potential as anticancer agents and photosensitizers in Photodynamic Therapy (PDT).
Introduction and Applications
Ruthenium(II) polypyridyl complexes are a versatile class of compounds renowned for their unique photophysical and electrochemical properties, including strong absorption in the visible region, long-lived excited states, and rich redox chemistry.[1][2] The introduction of amino groups onto the bipyridine ligands, creating ligands such as 4,4'-diamino-2,2'-bipyridine, serves multiple purposes:
-
Modulation of Electronic Properties: The electron-donating nature of amino groups can alter the energy of the metal-to-ligand charge transfer (MLCT) bands, potentially red-shifting the absorption spectrum for better tissue penetration in PDT.[3]
-
Attachment Point: The amine functional group provides a convenient site for further modification, such as conjugation to biomolecules or other functional moieties to improve targeting and cellular uptake.
-
Influence on Biological Activity: The presence and position of amino groups can significantly impact the cytotoxicity, cellular uptake, and mechanism of action of the resulting ruthenium complex.
Primary applications for these amino-functionalized complexes are in oncology, leveraging two main strategies:
-
Chemotherapy: Ruthenium complexes can induce cancer cell death through apoptosis, often via pathways distinct from traditional platinum-based drugs, offering a potential solution to drug resistance.[4] They are known to trigger cell death through the generation of reactive oxygen species (ROS) and subsequent activation of mitochondria-mediated pathways.[5]
-
Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, these complexes can act as photosensitizers, transferring energy to molecular oxygen to produce highly cytotoxic singlet oxygen (¹O₂).[6] This allows for spatially and temporally controlled cancer treatment, minimizing damage to surrounding healthy tissue.[7]
Quantitative Data Summary
The properties of ruthenium complexes are highly dependent on the specific arrangement of their ligands. Below is a compilation of photophysical and cytotoxic data for a representative amino-functionalized complex and related polypyridyl compounds for comparison.
Table 1: Photophysical Properties of Representative Ru(II) Polypyridyl Complexes
| Complex | λ_abs (nm) (ε, M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Solvent | Reference(s) |
| [Ru(bpy)₃]²⁺ (Reference) | 452 (14,600) | 610-620 | ~0.04-0.06 | ~600-900 | H₂O / MeCN | [1][2] |
| [Ru(bpy)₂(DAPIP)]²⁺ (Amino-functionalized) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
| [Ru(phen)₂(7-F-dppz)]²⁺ | 445 (21,300) | 612 | 0.011 | 220 | MeCN | [9] |
| [Ru(bpy)₂(mbpy-L-anth)]²⁺ | 454 (13,800) | 631 | 0.035 | 630 | MeOH | [10] |
| [Ru(pydppn)(bim)(py)]²⁺ | ~470, ~525(sh), ~600(sh) | Not Reported | Not Reported | ~19,000 (19 µs) | MeCN | [7] |
Note: DAPIP = 2-(2,4-diaminophenyl)imidazo[4,5f][7]phenanthroline; bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; 7-F-dppz = 7-fluorodipyrido[3,2-a:2',3'-c]phenazine; mbpy-L-anth = 4-methyl-4'-(9-aminoanthrylcarbonyl)-2,2'-bipyridine; pydppn = 3-(pyrid-2'-yl)-4,5,9,16-tetraaza-dibenzo[a,c]naphthacene; bim = 2,2'-bisimidazole. Data for the specific (NH₂)₂bpy complex is limited in literature; DAPIP serves as a relevant amino-functionalized example.
Table 2: In Vitro Cytotoxicity (IC₅₀ Values in µM) of Representative Ru(II) Complexes
| Complex | BEL-7402 (Liver) | HepG-2 (Liver) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Incubation Time (h) | Reference(s) |
| [Ru(dmb)₂(DAPIP)]²⁺ (Amino-functionalized) | >100 | 87.9 | 77.9 | - | - | 48 | [8] |
| [Ru(phen)₂-p-MOPIP]²⁺ (RuPOP) | - | - | 7.3 | 13.6 | 30.0 | 24 | |
| [Ru(gly)(bipy)(dppb)]⁺ | - | - | - | - | - | 72 | [4][11] |
| Cisplatin (Reference Drug) | - | - | 7.3 | 1.8 | 10.3 | 24 | |
| [Ru(dmb)₂(dmdppz)]²⁺ | 14.6 | - | - | - | 16.8 | 48 | [5] |
| [Ru(bpy)₂(5-Br-Sal)] | - | - | >10 | - | - | 72 | [12] |
Note: dmb = 4,4′-dimethyl-2,2′-bipyridine; DAPIP = 2-(2,4-diaminophenyl)imidazo[4,5f][7]phenanthroline. IC₅₀ values can vary significantly based on cell line and experimental conditions.
Experimental Protocols & Workflows
Synthesis and Characterization Workflow
The general workflow for producing and verifying an amino-functionalized heteroleptic ruthenium complex is outlined below.
Caption: General workflow for synthesis and characterization.
Protocol 3.1.1: Synthesis of a Heteroleptic Ru(II) Complex (General Protocol)
This protocol is adapted from procedures for synthesizing complexes like --INVALID-LINK--₂, where L is the functionalized ligand.[13]
-
Pre-reaction Setup: In a round-bottom flask, dissolve the precursor complex, cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent), and the amino-functionalized bipyridine ligand (e.g., 4,4'-(NH₂)₂bpy, 1.1 equivalents) in a suitable solvent. A common solvent system is a mixture of ethanol and water (e.g., 3:1 v/v) or ethylene glycol.
-
Reaction: Reflux the mixture with stirring under an inert atmosphere (Argon or Nitrogen) for 4-6 hours. Monitor the reaction by observing the color change (typically from deep purple to orange/red). Microwave-assisted synthesis (e.g., 180 °C for 15-30 minutes) can be used to significantly reduce reaction times.[3]
-
Isolation: After cooling the solution to room temperature, filter it to remove any insoluble impurities. Add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) to the filtrate to precipitate the product as a PF₆⁻ salt.
-
Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of diethyl ether to aid in drying.
-
Chromatography: For high purity, the complex should be purified by column chromatography. A neutral alumina or silica gel stationary phase is common, with acetonitrile or an acetonitrile/water/KNO₃ mixture as the eluent. The desired colored band is collected.
-
Final Product: After chromatography, the collected fraction is concentrated, and the complex is re-precipitated with aqueous NH₄PF₆. The final product is collected by filtration, washed with water and ether, and dried under vacuum.
Biological Evaluation Protocols
Protocol 3.2.1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the ruthenium complex in DMSO and dilute to various final concentrations in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired complex concentration. Include wells with untreated cells (negative control) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the complex concentration and fit to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3.2.2: Singlet Oxygen Generation Assay
This protocol uses 1,3-Diphenylisobenzofuran (DPBF) as a chemical trap to indirectly quantify singlet oxygen production. DPBF reacts with ¹O₂ and its fluorescence or absorbance decreases over time.
-
Solution Preparation: Prepare a solution of the ruthenium complex in a suitable solvent (e.g., acetonitrile, methanol) in a quartz cuvette. Add DPBF from a stock solution to a final concentration of ~20-50 µM.
-
Baseline Measurement: Record the initial absorbance or fluorescence spectrum of the solution in the dark. The absorbance of DPBF is typically monitored around 410-415 nm.
-
Irradiation: Irradiate the solution with a light source corresponding to the absorption band of the ruthenium complex (e.g., a 450 nm LED or a filtered lamp).
-
Data Acquisition: At set time intervals during irradiation, stop the light source and record the absorbance or fluorescence spectrum.
-
Analysis: Plot the absorbance of DPBF at its maximum wavelength against the irradiation time. The rate of decrease is proportional to the rate of singlet oxygen generation. A reference photosensitizer with a known ¹O₂ quantum yield (e.g., Methylene Blue or Rose Bengal) should be used under identical conditions for quantification.
Mechanism of Action: Apoptotic Signaling Pathway
Ruthenium polypyridyl complexes commonly induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[5][14]
References
- 1. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 2. Tris(2,2'-bipyridyl)ruthenium(II) [omlc.org]
- 3. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytoxicity and apoptotic mechanism of ruthenium(II) amino acid complexes in sarcoma-180 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ruthenium(II) polypyridyl complexes induce BEL-7402 cell apoptosis by ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ru(II) Complexes with Absorption in the Photodynamic Therapy Window: 1O2 Sensitization, DNA Binding, and Plasmid DNA Photocleavage [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, and photophysical studies of new bichromophoric ruthenium(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytoxicity and Apoptotic Mechanism of Ruthenium(II) Amino Acid Complexes in Sarcoma-180 Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mixed-ligand ruthenium polypyridyl complexes as apoptosis inducers in cancer cells, the cellular translocation and the important role of ROS-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (NH2)2bpy in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diaminobipyridines, abbreviated as (NH2)2bpy, are a class of versatile bidentate ligands that have garnered significant attention in the field of catalysis. Their unique electronic and structural properties, arising from the presence of electron-donating amino groups on the bipyridine framework, make them valuable components in a variety of catalytic systems. These ligands can enhance the stability and reactivity of metal centers, facilitate proton-transfer processes, and act as effective stabilizers for catalytically active nanoparticles.
This document provides detailed application notes and experimental protocols for the use of this compound ligands in three key areas of catalysis: hydrogenation reactions, photocatalytic carbon dioxide (CO2) reduction, and as stabilizers for palladium nanoparticle catalysts.
Homogeneous Catalysis: Hydrogenation of Ketones
The introduction of amino groups onto the bipyridine ligand framework can dramatically enhance the catalytic activity of metal complexes in hydrogenation reactions. This is often attributed to a metal-ligand bifunctional mechanism, where the amino groups actively participate in the catalytic cycle by facilitating proton transfer.
A notable example is the use of a ruthenium complex incorporating 6,6'-diamino-2,2'-bipyridine for the hydrogenation of cyclohexanone. The presence of the amino groups in the 6 and 6' positions leads to a catalyst with substantially higher activity compared to its unsubstituted bipyridine analogue, particularly in an acidic medium.[1][2] This enhanced activity is proposed to stem from the protonated amine substituents acting as proton shuttles, facilitating the hydrogenation process.[1][2]
Quantitative Data: Hydrogenation of Cyclohexanone
| Catalyst | Substrate | Product | Conversion (%) | TON | TOF (h⁻¹) | Conditions | Reference |
| [(η⁵-C₅H₅)Ru(6,6'-(NH₂)₂bpy)(CH₃CN)]OTf | Cyclohexanone | Cyclohexanol | >99 | >1000 | ~500 | 80 °C, 40 bar H₂, acidic medium | Schlaf et al. |
| [(η⁵-C₅H₅)Ru(bpy)(CH₃CN)]OTf | Cyclohexanone | Cyclohexanol | ~20 | <200 | ~100 | 80 °C, 40 bar H₂, acidic medium | Schlaf et al. |
Experimental Protocol: Catalytic Hydrogenation of Cyclohexanone
Materials:
-
[(η⁵-C₅H₅)Ru(6,6'-(NH₂)₂bpy)(CH₃CN)]OTf (Catalyst)
-
Cyclohexanone (Substrate)
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)
-
Triflic acid (HOTf) or other suitable acid
-
High-pressure autoclave equipped with a magnetic stir bar
-
Hydrogen gas (high purity)
-
Standard Schlenk line and inert gas (Argon or Nitrogen)
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: The catalyst, [(η⁵-C₅H₅)Ru(6,6'-(NH₂)₂bpy)(CH₃CN)]OTf, is synthesized according to literature procedures.
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the catalyst (e.g., 0.01 mmol) and the solvent (e.g., 10 mL) to the autoclave.
-
Add the substrate, cyclohexanone (e.g., 10 mmol).
-
If an acidic medium is required, add a controlled amount of triflic acid (e.g., 0.1 mmol).
-
-
Hydrogenation:
-
Seal the autoclave and purge it several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 40 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of cyclohexanone and the yield of cyclohexanol.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The product can be isolated by standard purification techniques, such as column chromatography.
-
Logical Relationship: Metal-Ligand Bifunctional Catalysis
Caption: Metal-ligand bifunctional catalysis in ketone hydrogenation.
Photocatalytic CO₂ Reduction
Manganese and Rhenium complexes featuring bipyridine ligands are effective catalysts for the photocatalytic reduction of CO₂ to carbon monoxide (CO) or formic acid (HCOOH). The introduction of amino groups on the bipyridine ligand can influence the electronic properties of the metal center and the overall catalytic performance.
Manganese complexes with 4,4'-diamino-2,2'-bipyridine have been synthesized and investigated for their photocatalytic CO₂ reduction capabilities.[3] These systems typically employ a photosensitizer, such as [Ru(bpy)₃]²⁺, and a sacrificial electron donor.
Quantitative Data: Photocatalytic CO₂ Reduction
| Catalyst | Photosensitizer | Sacrificial Donor | Product | TON | Selectivity (%) | Conditions | Reference |
| Mn(4,4'-(NH₂)₂bpy)(CO)₃Br | [Ru(bpy)₃]²⁺ | BIH/TEOA | CO | ~150 | High for CO | Visible light, DMF/TEOA | [3] |
| Re(bpy)(CO)₃Cl | [Ru(bpy)₃]²⁺ | TEOA | CO | >200 | >95 | Visible light, CH₃CN | [2] |
| Mn(bpy)(CO)₃Br | [Ru(dmb)₃]²⁺ | BNAH | HCOOH | ~110 | High for HCOOH | Visible light, DMF/TEOA | [4] |
BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole; TEOA = Triethanolamine; BNAH = 1-benzyl-1,4-dihydronicotinamide; dmb = 4,4'-dimethyl-2,2'-bipyridine
Experimental Protocol: Photocatalytic CO₂ Reduction
Materials:
-
Mn(4,4'-(NH₂)₂bpy)(CO)₃Br (Catalyst)
-
[Ru(bpy)₃]Cl₂ (Photosensitizer)
-
1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole (BIH) (Sacrificial Electron Donor)
-
Triethanolamine (TEOA) (Co-solvent and sacrificial donor)
-
Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)
-
CO₂ gas (high purity)
-
Photoreactor equipped with a visible light source (e.g., LED lamp, λ > 400 nm)
-
Gas-tight reaction vessel (e.g., Schlenk tube)
-
Gas chromatograph (GC) for gas analysis
-
High-performance liquid chromatograph (HPLC) for liquid analysis
Procedure:
-
Catalyst Synthesis: The Mn(4,4'-(NH₂)₂bpy)(CO)₃Br catalyst is synthesized by reacting 4,4'-diamino-2,2'-bipyridine with Mn(CO)₅Br in a suitable solvent under an inert atmosphere.[5]
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add the catalyst (e.g., 0.01 mmol), photosensitizer (e.g., 0.02 mmol), and BIH (e.g., 0.1 mmol) to the reaction vessel.
-
Add the solvent mixture (e.g., 4 mL DMF and 1 mL TEOA).
-
-
CO₂ Saturation:
-
Seal the reaction vessel and purge with CO₂ gas for at least 20-30 minutes to ensure a CO₂-saturated atmosphere.
-
-
Photocatalysis:
-
Place the reaction vessel in the photoreactor and irradiate with visible light while stirring vigorously.
-
Maintain a constant temperature, if required, using a cooling fan or water bath.
-
-
Product Analysis:
-
Gaseous Products (CO, H₂): Analyze the headspace of the reaction vessel at regular intervals using a gas-tight syringe and a GC equipped with a suitable column and detector (e.g., TCD).
-
Liquid Products (HCOOH): After the reaction, analyze the liquid phase by HPLC to quantify the amount of formic acid produced.
-
Experimental Workflow: Photocatalytic CO₂ Reduction
Caption: Experimental workflow for photocatalytic CO₂ reduction.
Heterogeneous Catalysis: (NH₂)₂bpy as a Nanoparticle Stabilizer
Aminated bipyridine ligands can be employed as effective capping or stabilizing agents in the synthesis of metal nanoparticles, preventing their agglomeration and controlling their size and catalytic activity. While specific literature on the use of (NH₂)₂bpy for palladium nanoparticle stabilization is emerging, the principle is based on the coordination of the nitrogen atoms of the bipyridine moiety and the amino groups to the nanoparticle surface. This functionalization can also influence the electronic properties of the nanoparticles and their interaction with substrates.
Amine-functionalized supports are known to enhance the catalytic performance of palladium nanoparticles in hydrogenation reactions.[6]
Quantitative Data: Catalytic Hydrogenation with Pd Nanoparticles
| Catalyst | Stabilizer/Support | Substrate | Product | Conversion (%) | TON | TOF (h⁻¹) | Conditions | Reference | |---|---|---|---|---|---|---|---| | Pd NPs | Amine-functionalized silica | Nitrobenzene | Aniline | >99 | >10,000 | ~946 | 30 °C, 20 bar H₂ |[6] | | Pd NPs | Poly(N-vinylpyrrolidone) | Cyclohexene | Cyclohexane | 96 | 28,010 | 14,005 | 30 °C, 1 atm H₂ |[7] |
Experimental Protocol: Synthesis and Catalytic Application of (NH₂)₂bpy-Stabilized Pd Nanoparticles
Materials:
-
Palladium(II) chloride (PdCl₂) or another Pd precursor
-
4,4'-Diamino-2,2'-bipyridine ((NH₂)₂bpy)
-
Reducing agent (e.g., Sodium borohydride - NaBH₄, hydrazine)
-
Solvent (e.g., ethanol, water)
-
Substrate for hydrogenation (e.g., nitrobenzene, styrene)
-
Hydrogen gas
-
Reaction vessel (e.g., round-bottom flask, autoclave)
-
Transmission Electron Microscope (TEM) for nanoparticle characterization
Procedure:
-
Synthesis of (NH₂)₂bpy-Stabilized Pd Nanoparticles:
-
Dissolve the palladium precursor and (NH₂)₂bpy in the chosen solvent. The molar ratio of stabilizer to metal precursor is a critical parameter to control nanoparticle size.
-
Under vigorous stirring, add a freshly prepared solution of the reducing agent dropwise.
-
The formation of a dark colloidal solution indicates the formation of palladium nanoparticles.
-
The nanoparticles can be purified by centrifugation and washing to remove unreacted precursors and byproducts.
-
Characterize the size and morphology of the synthesized nanoparticles using TEM.
-
-
Catalytic Hydrogenation:
-
Disperse a known amount of the (NH₂)₂bpy-stabilized Pd nanoparticles in the reaction solvent.
-
Add the substrate to the reaction mixture.
-
Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (or use a balloon). For higher pressures, an autoclave is required.
-
Stir the reaction mixture vigorously at the desired temperature.
-
Monitor the reaction progress by techniques such as TLC or GC.
-
After the reaction is complete, the catalyst can be separated by centrifugation for potential reuse. The product can be isolated from the supernatant.
-
Signaling Pathway: Role of (NH₂)₂bpy as a Stabilizer
Caption: Role of (NH₂)₂bpy in stabilizing palladium nanoparticles.
Conclusion
The applications of (NH₂)₂bpy in catalysis are diverse and impactful. From enhancing the efficiency of homogeneous hydrogenation catalysts through metal-ligand bifunctionality to enabling the photocatalytic conversion of CO₂, and potentially serving as effective stabilizers for heterogeneous nanoparticle catalysts, these ligands offer a powerful tool for catalyst design. The detailed protocols and data presented herein provide a foundation for researchers to explore and expand upon the catalytic applications of (NH₂)₂bpy in their respective fields. Further research into the synthesis of novel (NH₂)₂bpy derivatives and their incorporation into a wider range of catalytic systems is anticipated to yield even more efficient and selective catalysts for important chemical transformations.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Item - Comparison of the Catalytic Activity of [(η5âC5H5)Ru(2,2â²-bipyridine)(L)]OTf versus [(η5âC5H5)Ru(6,6â²-diamino-2,2â²-bipyridine)(L)]OTf (L = labile ligand) in the Hydrogenation of Cyclohexanone. Evidence for the Presence of a MetalâLigand Bifunctional Mechanism under Acidic Conditions - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4,4'-diamino-2,2'-bipyridine in Photoluminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4,4'-diamino-2,2'-bipyridine as a versatile building block for the synthesis of novel photoluminescent materials. The inherent electronic properties and coordination capabilities of this ligand make it a prime candidate for the construction of metal complexes and coordination polymers with tunable photophysical characteristics. The protocols outlined herein provide standardized procedures for synthesis and characterization, enabling researchers to explore the potential of these materials in various applications, including sensing, bioimaging, and optoelectronics.
Application Notes
4,4'-diamino-2,2'-bipyridine is a derivative of 2,2'-bipyridine featuring amino groups at the 4 and 4' positions. These amino groups can significantly influence the electronic and photophysical properties of the resulting materials. They can act as hydrogen bond donors, facilitating the formation of supramolecular assemblies and influencing the crystal packing of coordination polymers. Furthermore, the amino groups can be readily functionalized, offering a pathway to tune the steric and electronic properties of the ligand and, consequently, the photoluminescent behavior of the final material.
The primary application of 4,4'-diamino-2,2'-bipyridine in photoluminescent materials lies in its use as a ligand for the synthesis of metal complexes, particularly with transition metals such as ruthenium(II), platinum(II), and copper(I), as well as coordination polymers with cadmium(II) and zinc(II). The resulting materials often exhibit luminescence arising from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered (LC) transitions. The interplay of these transitions governs the emission color, quantum yield, and lifetime of the material.
Potential applications for photoluminescent materials based on 4,4'-diamino-2,2'-bipyridine include:
-
Luminescent Probes and Sensors: The amino groups can serve as recognition sites for specific analytes, leading to changes in the photoluminescence upon binding.
-
Bioimaging: Functionalization of the amino groups can be used to improve biocompatibility and target specific cellular compartments.
-
Organic Light-Emitting Diodes (OLEDs): Metal complexes incorporating this ligand could be explored as phosphorescent emitters in OLEDs.
-
Photocatalysis: The excited-state properties of these materials could be harnessed for light-driven chemical transformations.
Data Presentation
The photophysical properties of photoluminescent materials are critical for evaluating their performance. The following table provides a representative summary of key parameters for a series of ruthenium(II) bipyridine complexes, illustrating the type of data that should be collected for materials synthesized with 4,4'-diamino-2,2'-bipyridine. Please note that the following data is for analogous bipyridine complexes and serves as a template for data presentation.
| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) (ns) | Reference |
| [Ru(bpy)3]2+ | 452 | 615 | 0.095 | 880 | [1] |
| [Ru(Me2bpy)2(MebpyCOOH)]2+ | 455 | 620 | - | - | [2] |
| [Ru(Cl2bpy)2(MebpyCOOH)]2+ | 460 | 640 | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium(II) Complex with 4,4'-diamino-2,2'-bipyridine
This protocol describes a general procedure for the synthesis of a [Ru(bpy)2(da-bpy)]2+ type complex, where bpy is 2,2'-bipyridine and da-bpy is 4,4'-diamino-2,2'-bipyridine.
Materials:
-
cis-[Ru(bpy)2Cl2]·2H2O
-
4,4'-diamino-2,2'-bipyridine
-
Ethanol/Water (3:1 v/v)
-
Ammonium hexafluorophosphate (NH4PF6)
-
Argon or Nitrogen gas
-
Standard reflux apparatus
-
Schlenk line (optional)
Procedure:
-
In a round-bottom flask, dissolve cis-[Ru(bpy)2Cl2]·2H2O (1 equivalent) and 4,4'-diamino-2,2'-bipyridine (1.1 equivalents) in a 3:1 ethanol/water mixture.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a minimum amount of water.
-
Add a saturated aqueous solution of NH4PF6 dropwise to precipitate the complex as the hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of diethyl ether.
-
Dry the product under vacuum.
-
The final product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Coordination Polymer with 4,4'-diamino-2,2'-bipyridine
This protocol provides a general method for the solvothermal synthesis of a coordination polymer using 4,4'-diamino-2,2'-bipyridine and a metal salt (e.g., Zn(NO3)2·6H2O).
Materials:
-
4,4'-diamino-2,2'-bipyridine
-
Zn(NO3)2·6H2O
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 4,4'-diamino-2,2'-bipyridine (0.1 mmol) in a mixture of DMF (5 mL) and ethanol (5 mL).
-
In a separate vial, dissolve Zn(NO3)2·6H2O (0.1 mmol) in DMF (5 mL).
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Transfer the resulting solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 100-120 °C for 48-72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Crystals of the coordination polymer should form. Collect the crystals by filtration, wash with fresh DMF, and dry in air.
Protocol 3: Measurement of Photoluminescence Quantum Yield (PLQY) - Relative Method
This protocol outlines the determination of the photoluminescence quantum yield of a sample relative to a known standard.
Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample solution of the synthesized material
-
Standard solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54)
-
Solvent used to prepare the sample and standard solutions
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize reabsorption effects.
-
Measure the UV-Vis absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength. The integrated area under the emission curve will be used for calculation.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Protocol 4: Measurement of Fluorescence Lifetime
This protocol describes the general procedure for measuring fluorescence lifetime using Time-Correlated Single Photon Counting (TCSPC).[3][4][5]
Equipment:
-
Pulsed light source (e.g., picosecond laser diode or LED)
-
Sample holder
-
Emission monochromator
-
Single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics
-
Data analysis software
Procedure:
-
Prepare the sample (solution or solid film).
-
Select an appropriate pulsed excitation source with a wavelength that the sample absorbs.
-
Set the emission monochromator to the wavelength of maximum emission of the sample.
-
Adjust the experimental parameters, such as the repetition rate of the light source and the data acquisition time, to obtain a good quality decay curve.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Acquire the fluorescence decay data for the sample.
-
Analyze the decay data by fitting it to an exponential decay model, taking the IRF into account. The software will provide the fluorescence lifetime (τ).
Visualizations
Caption: General workflow for the synthesis of photoluminescent materials.
Caption: Workflow for relative photoluminescence quantum yield measurement.
References
Application Notes and Protocols: Electrochemical Properties of (NH2)2bpy Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical properties of metal complexes featuring the diamino-bipyridine ((NH2)2bpy) ligand. This document includes a summary of key electrochemical data, detailed experimental protocols for synthesis and analysis, and visualizations of experimental workflows and relevant biological pathways. The information is intended to guide researchers in the synthesis, characterization, and application of these compounds, particularly in the context of drug development.
Introduction
Metal complexes containing substituted bipyridine ligands have garnered significant interest due to their rich redox chemistry and diverse applications in catalysis, sensing, and medicine. The introduction of amino groups onto the bipyridine framework, creating ligands such as 4,4'-diamino-2,2'-bipyridine and 5,5'-diamino-2,2'-bipyridine, significantly modulates the electronic properties of the resulting metal complexes. These amino groups act as electron-donating moieties, which can tune the redox potentials of the metal center and the ligands themselves. This fine-tuning is particularly relevant in the design of novel therapeutic agents, where the electrochemical behavior of a complex can be correlated with its biological activity, such as DNA binding and the induction of cellular redox stress. This document focuses on the electrochemical characteristics of ruthenium, copper, and platinum complexes incorporating this compound ligands and their potential applications in drug discovery.
Quantitative Electrochemical Data
The electrochemical properties of this compound metal complexes are typically investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV). The redox potentials are influenced by the metal center, the position of the amino substituents on the bipyridine ligand, and the solvent system. The following table summarizes representative electrochemical data for various this compound metal complexes.
| Complex | Metal Center | Ligand | E°(MIII/MII) (V vs. Fc/Fc+) | Ered1 (V vs. Fc/Fc+) | Ered2 (V vs. Fc/Fc+) | Solvent | Reference |
| [Ru(4,4'-(NH2)2bpy)3]2+ | Ru | 4,4'-diamino-2,2'-bipyridine | +0.78 | -1.52 | -1.75 | CH3CN | [1] |
| [Ru(5,5'-(NH2)2bpy)(bpy)2]2+ | Ru | 5,5'-diamino-2,2'-bipyridine | +0.65 (ligand oxidation) | -1.37 | -1.57 | CH3CN | [2][3] |
| [Fe(BDI)]2+ | Fe | Bipyridine-diimine | - | -1.17 | -1.33 | THF | [4] |
Note: Redox potentials can vary based on experimental conditions such as the reference electrode, solvent, and supporting electrolyte. The data presented here are for comparative purposes. BDI = bipyridine-diimine.
Experimental Protocols
Synthesis of a Representative Ruthenium-(NH2)2bpy Complex
This protocol describes the synthesis of a heteroleptic ruthenium complex, --INVALID-LINK--2, adapted from literature procedures.[2][3]
Materials:
-
Ru(bpy)2Cl2
-
5,5'-diamino-2,2'-bipyridine
-
Ethanol/water mixture (1:1 v/v)
-
Ammonium hexafluorophosphate (NH4PF6)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and washing
Procedure:
-
In a round-bottom flask, dissolve Ru(bpy)2Cl2 (1 mmol) and 5,5'-diamino-2,2'-bipyridine (1.1 mmol) in an ethanol/water mixture (50 mL, 1:1 v/v).
-
Reflux the mixture with stirring for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). The color of the solution should change, indicating complex formation.
-
After cooling to room temperature, filter the solution to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH4PF6 in excess to precipitate the desired complex as a hexafluorophosphate salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold water, followed by a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the product under vacuum.
-
Characterize the synthesized complex using techniques such as NMR, mass spectrometry, and elemental analysis.
Electrochemical Analysis by Cyclic Voltammetry
This protocol provides a general procedure for analyzing the electrochemical properties of the synthesized this compound metal complexes.[1][5]
Materials and Equipment:
-
Potentiostat with cyclic voltammetry software
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium pseudo-reference)
-
Counter electrode (e.g., platinum wire)
-
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in acetonitrile)
-
The synthesized metal complex
-
Inert gas (nitrogen or argon) for deoxygenation
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry it.
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen solvent (e.g., acetonitrile).
-
Deoxygenation: Fill the cell with the electrolyte solution and deoxygenate by bubbling with an inert gas for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution alone to determine the potential window and to ensure there are no interfering impurities.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mM) of the this compound metal complex in the electrolyte solution.
-
Sample Analysis: Replace the blank electrolyte with the sample solution, deoxygenate, and record the cyclic voltammogram. Typical scan parameters are:
-
Initial Potential: A value where no redox processes occur.
-
Vertex Potentials: Set to scan over the potential range of interest.
-
Scan Rate: Start with a typical rate (e.g., 100 mV/s) and vary it to study the nature of the redox processes.
-
-
Data Analysis: From the voltammogram, determine the anodic and cathodic peak potentials (Epa and Epc) and peak currents (ipa and ipc) for each redox couple. Calculate the formal redox potential (E°') as the average of the peak potentials.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and electrochemical characterization of this compound metal complexes.
Proposed Anticancer Signaling Pathway
Many metal complexes, including those with bipyridine ligands, exert their anticancer effects through interaction with DNA and the induction of apoptosis. The following diagram depicts a simplified, representative signaling pathway.
Applications in Drug Development
The electrochemical properties of this compound metal complexes are crucial for their potential as therapeutic agents. The redox potentials can influence their stability under physiological conditions, their ability to interact with biological macromolecules like DNA, and their capacity to generate reactive oxygen species (ROS).
-
Anticancer Agents: Platinum and ruthenium complexes with bipyridine-based ligands have shown significant promise as anticancer drugs.[6][7][8] Their mechanism of action often involves binding to DNA, which can disrupt replication and transcription, ultimately leading to apoptosis.[9][10] The presence of amino groups can enhance DNA binding through hydrogen bonding interactions with the DNA backbone.[11] The redox activity of the metal center can also play a role in the cytotoxicity of the complex.
-
Targeted Drug Delivery: The amino groups on the this compound ligand provide a site for further functionalization. This allows for the attachment of targeting moieties that can direct the metal complex to specific cells or tissues, potentially reducing side effects and increasing therapeutic efficacy.
-
Electrochemical Biosensors: The well-defined redox behavior of these complexes makes them suitable as electrochemical probes for detecting specific DNA sequences or other biological molecules.[12]
References
- 1. Electrochemical data of polypyridine complexes of Ru(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. core.ac.uk [core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Extensive Redox Non-Innocence in Iron Bipyridine-Diimine Complexes: a Combined Spectroscopic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. Synthesis and spectroscopic studies of potential anticancer [platinum(II)(2,2'-bipyridine)(amino acid)]n+ (n = 1 or 2) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. iris.unime.it [iris.unime.it]
- 9. Unusual DNA binding modes for metal anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization Reactions Involving 4,4'-diamino-2,2'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of polymerization reactions involving the monomer 4,4'-diamino-2,2'-bipyridine. This document details the synthesis of polyamides and polyimides derived from this bipyridine-based diamine, presenting key quantitative data, detailed experimental protocols, and potential applications in drug development, leveraging the unique metal-chelating properties of the bipyridine moiety.
Introduction
4,4'-diamino-2,2'-bipyridine is a versatile monomer for the synthesis of advanced polymers. The presence of the bipyridine unit within the polymer backbone imparts unique characteristics, most notably the ability to chelate metal ions. This functionality opens up a wide range of applications, from catalysis and sensing to the development of novel drug delivery systems. This document outlines the synthesis of polyamides and polyimides from this diamine and explores a potential application in chelation-controlled drug delivery.
Data Presentation
The following tables summarize the quantitative data for representative polyamides and polyimides synthesized from bipyridine-containing diamines.
Table 1: Properties of Polyamides Derived from a Bipyridine-Containing Diamine
| Polymer ID | Diacid Monomer | Inherent Viscosity (dL/g) | 10% Weight Loss Temp. (°C) | Glass Transition Temp. (°C) | Crystalline Nature |
| PA-1 | Terephthaloyl chloride | 0.85 | 450 | 280 | Crystalline |
| PA-2 | Isophthaloyl chloride | 0.78 | 435 | 265 | Amorphous |
| PA-3 | Adipoyl chloride | 0.65 | 380 | 180 | Semi-crystalline |
Data is based on analogous polymers synthesized from 4,6-bis(4-aminophenyl)-2,2'-bipyridine, which is expected to have similar properties to polymers derived from 4,4'-diamino-2,2'-bipyridine.
Table 2: Properties of Polyimides Derived from Aromatic Diamines and Dianhydrides
| Polymer ID | Dianhydride Monomer | Inherent Viscosity (dL/g) | 10% Weight Loss Temp. (°C) | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| PI-1 | Pyromellitic dianhydride (PMDA) | 0.68 | 530 | 350 | 95 | 8.5 |
| PI-2 | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 0.75 | 550 | 330 | 105 | 10.2 |
| PI-3 | 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 0.71 | 540 | 340 | 100 | 9.1 |
Data is representative of aromatic polyimides and serves as an estimation for polymers derived from 4,4'-diamino-2,2'-bipyridine based on published results for other aromatic diamines.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This protocol describes the synthesis of polyamides from 4,4'-diamino-2,2'-bipyridine and a diacid chloride.
Materials:
-
4,4'-diamino-2,2'-bipyridine
-
Diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Lithium chloride (LiCl)
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, magnetic stirrer)
Procedure:
-
In a flame-dried three-neck flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve 4,4'-diamino-2,2'-bipyridine (1.86 g, 10 mmol) in anhydrous DMAc (40 mL) containing LiCl (5% w/v).
-
Stir the mixture at room temperature under a nitrogen atmosphere until the diamine has completely dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the diacid chloride (10 mmol) in anhydrous DMAc (20 mL) and add it to the dropping funnel.
-
Add the diacid chloride solution dropwise to the cooled diamine solution over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the viscous solution into methanol (500 mL).
-
Collect the fibrous polymer by filtration, wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and LiCl.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Protocol 2: Synthesis of Polyimides via a Two-Step Polycondensation
This protocol outlines the synthesis of polyimides from 4,4'-diamino-2,2'-bipyridine and an aromatic dianhydride.[1]
Materials:
-
4,4'-diamino-2,2'-bipyridine
-
Aromatic dianhydride (e.g., PMDA, 6FDA, BTDA)
-
N,N-dimethylformamide (DMF), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, nitrogen-purged three-neck flask, dissolve 4,4'-diamino-2,2'-bipyridine (1.86 g, 10 mmol) in anhydrous DMF (50 mL).
-
Stir the solution at room temperature until the diamine is fully dissolved.
-
Gradually add the aromatic dianhydride (10 mmol) to the solution in solid form over 30 minutes.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add acetic anhydride (4.08 g, 40 mmol) and pyridine (3.16 g, 40 mmol) as the dehydrating agent and catalyst, respectively.
-
Stir the mixture at room temperature for 1 hour, and then heat to 120°C for 4 hours.
-
After cooling to room temperature, pour the polymer solution into methanol (500 mL) to precipitate the polyimide.
-
Collect the solid polymer by filtration, wash with methanol, and dry in a vacuum oven at 150°C for 12 hours.
Applications in Drug Development: Chelation-Controlled Drug Delivery
The bipyridine units within the polymer backbone can act as chelating agents for metal ions. This property can be exploited for the delivery of metal-based drugs or for developing systems where drug release is triggered by a change in the local metal ion concentration.[4]
Proposed Mechanism of Action
Polymers containing 4,4'-diamino-2,2'-bipyridine can be designed to have their therapeutic activity modulated by metal ion complexation. For instance, a cytotoxic drug can be rendered inactive when chelated by the bipyridine units within the polymer. Upon introduction to a target environment with a high concentration of specific metal ions (e.g., iron in cancer cells), a competitive displacement can occur, leading to the release of the active drug.[4]
Visualizations
Caption: Experimental workflow for the synthesis of polyamides and polyimides.
Caption: Proposed mechanism for chelation-controlled drug delivery.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 4. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling Reactions with 4,4'-Diamino-2,2'-bipyridine ((NH₂)₂bpy)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The synthesis of amide-containing bipyridine ligands is of significant interest due to their versatile coordination properties with various metal ions, leading to applications in catalysis, sensing, and the development of novel therapeutic agents. This document provides a detailed protocol for the synthesis of bis-amide derivatives of 4,4'-diamino-2,2'-bipyridine, a key building block in the construction of complex molecular architectures.
The protocols outlined below utilize common and effective amide coupling strategies. While direct condensation of a carboxylic acid and an amine is often inefficient, the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, facilitates smooth and high-yielding reactions.
General Principles of Amide Coupling Reactions
Amide bond formation typically involves the activation of a carboxylic acid, which can then react with an amine. Several classes of coupling reagents are commonly employed to facilitate this transformation, each with its own advantages and specific use cases.
-
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To improve efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included.[1]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient coupling agents that form active esters with carboxylic acids, leading to rapid amide bond formation with minimal side reactions.
-
Acyl Halides: The reaction of an amine with an acyl chloride is a classic and often very efficient method for amide synthesis. This method does not require a coupling reagent but typically necessitates the presence of a base to neutralize the HCl byproduct.
The choice of coupling method depends on factors such as the stability of the starting materials, the desired reaction conditions, and the potential for side reactions. For electron-deficient amines like 4,4'-diamino-2,2'-bipyridine, robust coupling methods are often required to achieve high yields.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a bis-amide derivative of 4,4'-diamino-2,2'-bipyridine via the acyl chloride method.
Protocol 1: Synthesis of N,N'-(2,2'-bipyridine-4,4'-diyl)bis(4-(tert-butyl)benzamide)
This protocol describes the reaction of 4,4'-diamino-2,2'-bipyridine with 4-tert-butylbenzoyl chloride.
Materials:
-
4,4'-Diamino-2,2'-bipyridine ((NH₂)₂bpy)
-
4-tert-Butylbenzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 4,4'-diamino-2,2'-bipyridine (1.0 eq) in anhydrous dichloromethane, add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-tert-butylbenzoyl chloride (2.2 eq) in anhydrous dichloromethane to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired bis-amide product.
Data Presentation
The following table summarizes the quantitative data for the synthesis of N,N'-(2,2'-bipyridine-4,4'-diyl)bis(4-(tert-butyl)benzamide).
| Reactant 1 ((NH₂)₂bpy) | Reactant 2 (4-tert-Butylbenzoyl chloride) | Base (Triethylamine) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1.0 eq | 2.2 eq | 2.5 eq | Dichloromethane | 16 | 0 to RT | 85 |
Visualizations
Experimental Workflow for Bis-amide Synthesis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Diamino-Bipyridines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of (NH2)2bpy synthesis. The focus is on common isomers such as 4,4'-diamino-2,2'-bipyridine and 5,5'-diamino-2,2'-bipyridine, which are crucial building blocks in coordination chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for diamino-bipyridines?
A1: The primary methods for synthesizing diamino-bipyridines involve the reduction of the corresponding dinitro-bipyridines. Common reducing agents include hydrazine hydrate with a Pd/C catalyst, sodium borohydride in the presence of a catalyst, and tin(II) chloride. The choice of method often depends on the starting dinitro-bipyridine isomer and the desired scale of the reaction.
Q2: My yield of 4,4'-diamino-2,2'-bipyridine is consistently low. What are the potential causes?
A2: Low yields in the synthesis of 4,4'-diamino-2,2'-bipyridine can stem from several factors. Incomplete reduction of the dinitro precursor is a common issue. This can be due to an insufficient amount of the reducing agent, poor quality of the catalyst (e.g., deactivated Pd/C), or non-optimal reaction temperature and time. Additionally, side reactions or product degradation during workup and purification can contribute to a lower yield.
Q3: How can I improve the efficiency of the reduction step?
A3: To enhance the reduction efficiency, ensure your dinitro-bipyridine starting material is pure. The quality of the catalyst is paramount; use fresh, high-quality Pd/C. Optimizing the reaction conditions, such as increasing the reaction temperature or extending the reaction time, can also drive the reaction to completion. The choice of solvent can also play a role; ethanol or a mixture of ethanol and water is commonly used for hydrazine reductions.
Q4: What are the best practices for purifying the final diamino-bipyridine product?
A4: Purification is critical for obtaining a high-purity product and can significantly impact the final isolated yield. Recrystallization is a common and effective method for purifying diamino-bipyridines. Suitable solvents for recrystallization need to be determined experimentally but often include ethanol, methanol, or solvent mixtures. Column chromatography on silica gel or alumina can also be employed, though care must be taken as these amino compounds can sometimes interact strongly with the stationary phase.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of diamino-bipyridines and offers potential solutions.
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction (Starting material remains) | - Insufficient reducing agent- Inactive catalyst- Low reaction temperature or short reaction time | - Increase the molar excess of the reducing agent.- Use fresh, high-quality catalyst.- Gradually increase the reaction temperature and monitor the reaction progress by TLC.- Extend the reaction time. |
| Formation of Side Products | - Over-reduction or side reactions- Air oxidation of the amino groups | - Carefully control the reaction temperature.- Consider a milder reducing agent.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation | - Product is too soluble in the reaction solvent- Emulsion formation during workup | - After the reaction, cool the mixture to induce precipitation.- If the product is in an aqueous layer after extraction, adjust the pH to decrease its solubility.- To break emulsions, add a saturated brine solution or filter the mixture through a pad of Celite. |
| Product Darkens or Decomposes Upon Standing | - Oxidation of the amino groups | - Store the final product under an inert atmosphere and protect it from light.- Ensure the product is completely dry before storage. |
Experimental Protocols
Synthesis of 4,4'-Diamino-2,2'-bipyridine via Hydrazine Reduction
This protocol describes the reduction of 4,4'-dinitro-2,2'-bipyridine using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst.
Materials:
-
4,4'-Dinitro-2,2'-bipyridine
-
Hydrazine monohydrate (80% solution)
-
10% Palladium on carbon (Pd/C)
-
Ethanol (95%)
-
Deionized water
-
Celite
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4,4'-dinitro-2,2'-bipyridine in a mixture of ethanol and water.
-
Add 10% Pd/C to the suspension (typically 5-10 mol% of the substrate).
-
Heat the mixture to reflux.
-
Slowly add hydrazine monohydrate dropwise to the refluxing suspension over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Filter the hot solution through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent (e.g., ethanol/water) to obtain pure 4,4'-diamino-2,2'-bipyridine.
Visualizations
Caption: Experimental workflow for the synthesis of diamino-bipyridine.
Caption: Troubleshooting guide for low yield in diamino-bipyridine synthesis.
Technical Support Center: Purification of 4,4'-diamino-2,2'-bipyridine
Welcome to the Technical Support Center for the purification of 4,4'-diamino-2,2'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4,4'-diamino-2,2'-bipyridine?
A1: The impurities in crude 4,4'-diamino-2,2'-bipyridine largely depend on the synthetic route. A common synthesis involves the reduction of 4,4'-dinitro-2,2'-bipyridine or its N-oxide derivative. Therefore, potential impurities include:
-
Unreacted starting materials: 4,4'-dinitro-2,2'-bipyridine or 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.
-
Partially reduced intermediates: Such as nitro-amino derivatives of 2,2'-bipyridine.
-
Catalyst residues: If a catalytic reduction is performed (e.g., Pd/C).
-
Byproducts from side reactions: Depending on the reaction conditions, other isomers or polymeric materials may be formed.
Q2: My crude 4,4'-diamino-2,2'-bipyridine is highly colored (e.g., dark brown or reddish). Is this normal and how can I decolorize it?
A2: A dark coloration is common for crude aromatic diamines and often indicates the presence of oxidized impurities or residual nitro compounds. Decolorization can often be achieved during the recrystallization process by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that activated charcoal can also adsorb your product, potentially reducing the yield.
Q3: How should I store purified 4,4'-diamino-2,2'-bipyridine to prevent degradation?
A3: Aromatic amines are susceptible to oxidation by air and light, which can lead to discoloration and degradation over time. Purified 4,4'-diamino-2,2'-bipyridine should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark place, such as a refrigerator or desiccator.
Q4: What are the key differences between recrystallization and column chromatography for purifying 4,4'-diamino-2,2'-bipyridine?
A4: Both are effective purification techniques, but they are suited for different situations:
-
Recrystallization is generally a simpler and more scalable method, ideal for removing small amounts of impurities from a crystalline solid. It is often the preferred first-line purification method if a suitable solvent is found.
-
Column chromatography is a more powerful separation technique that can separate components of a complex mixture with similar polarities. It is particularly useful when recrystallization fails to remove impurities effectively or when dealing with non-crystalline materials.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Suggested Solution(s) |
| Low recovery of purified crystals. | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has lower solubility at room temperature. - Use a solvent mixture (a "good" solvent for dissolving and a "poor" solvent to induce precipitation). - Ensure the solution is sufficiently cooled in an ice bath to maximize crystallization. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | - Choose a solvent with a lower boiling point. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. |
| The purified product is still colored. | The colored impurities have similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration. - Perform a second recrystallization. - Consider purifying by column chromatography. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | - Evaporate some of the solvent to concentrate the solution and then try cooling again. - Add a "poor" solvent dropwise to the solution at room temperature to induce precipitation. |
Column Chromatography
| Issue | Possible Cause | Suggested Solution(s) |
| Poor separation of the product from impurities. | The chosen eluent system does not have the optimal polarity. | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product. - Use a gradient elution, gradually increasing the polarity of the mobile phase. |
| The product is not eluting from the column. | The eluent is not polar enough. The compound is strongly interacting with the stationary phase. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol or ethyl acetate). - For basic compounds like amines, adding a small amount of a base (e.g., 0.5-1% triethylamine or pyridine) to the eluent can help reduce tailing and improve elution. |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | - Decrease the polarity of the eluent (e.g., increase the percentage of the non-polar solvent like hexane or dichloromethane). |
| Streaking or tailing of the product spot on TLC and broad bands on the column. | The compound is interacting strongly with the acidic sites on the silica gel. The sample was overloaded. | - Add a small amount of triethylamine or pyridine to the eluent to neutralize the acidic sites on the silica gel. - Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
Data Presentation
Purity Levels of Commercially Available 4,4'-diamino-2,2'-bipyridine
| Supplier | Stated Purity |
| Supplier A | ≥95% |
| Supplier B | >97% |
| Supplier C | >98.0% (GC) |
Note: Purity levels can vary by batch and analytical technique.
Recommended Solvent Systems for Purification
| Purification Technique | Solvent/Eluent System | Comments |
| Recrystallization | Ethanol, Methanol, Ethanol/Water, Methanol/Water | The choice of solvent will depend on the specific impurities present. A solvent system where the compound is soluble when hot and insoluble when cold is ideal. |
| Column Chromatography | Dichloromethane/Methanol, Ethyl Acetate/Hexane, Chloroform/Methanol | A gradient elution is often most effective. The addition of a small amount of triethylamine (0.5-1%) is recommended to prevent tailing. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 4,4'-diamino-2,2'-bipyridine in a minimal amount of a potential solvent (e.g., methanol) at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent is one in which the compound is soluble when hot and forms a significant amount of precipitate when cold.
-
Dissolution: In an appropriately sized flask, add the crude 4,4'-diamino-2,2'-bipyridine and the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). Add ~0.5-1% triethylamine to the eluent to improve the chromatography of the amine. The ideal eluent system should give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed column without air bubbles. Add a layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude 4,4'-diamino-2,2'-bipyridine in a minimal amount of the initial eluent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with the initial, less polar eluent. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Analysis and Isolation: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4,4'-diamino-2,2'-bipyridine.
Mandatory Visualizations
Caption: Experimental workflows for the purification of 4,4'-diamino-2,2'-bipyridine.
Caption: Troubleshooting logic for purification of 4,4'-diamino-2,2'-bipyridine.
Technical Support Center: Synthesis of Diaminobipyridines ((NH₂)₂bpy)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of various isomers of diaminobipyridine ((NH₂)₂bpy). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (NH₂)₂bpy isomers?
A1: The primary synthetic strategies for (NH₂)₂bpy isomers include:
-
For 6,6'-diamino-2,2'-bipyridine: Direct amination of 6,6'-dihalo-2,2'-bipyridine, often using methods like the Chichibabin reaction or Buchwald-Hartwig amination.[1][2][3]
-
For 4,4'-diamino-2,2'-bipyridine: Typically synthesized via the reduction of 4,4'-dinitro-2,2'-bipyridine, which is itself prepared from 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.[4]
-
For 3,3'-diamino-2,2'-bipyridine: Often prepared through a multi-step process involving the Ullmann coupling of a 2-halo-3-nitropyridine to form 3,3'-dinitro-2,2'-bipyridine, followed by reduction of the nitro groups.[5]
Q2: What is a "mono-aminated" side product and in which synthesis is it most common?
A2: A mono-aminated side product is a molecule where only one of the two leaving groups (e.g., a halogen) on the bipyridine core has been substituted with an amino group. This is a prevalent side reaction in the synthesis of 6,6'-diamino-2,2'-bipyridine from 6,6'-dibromo-2,2'-bipyridine, resulting in the formation of 6-amino-6'-bromo-2,2'-bipyridine.[3]
Q3: Can the Chichibabin reaction be used to synthesize diaminobipyridines?
A3: Yes, the Chichibabin reaction can be employed for the direct amination of bipyridines. For instance, a double Chichibabin reaction on 2,2'-bipyridine can yield 6,6'-diamino-2,2'-bipyridine.[2][6] However, controlling the reaction to achieve diamination without significant side reactions can be challenging. Over-amination at other positions and dimerization are potential side reactions.[1]
Q4: What are the typical impurities when synthesizing (NH₂)₂bpy via the reduction of a dinitro precursor?
A4: When preparing diaminobipyridines by reducing dinitrobipyridines, potential impurities arise from incomplete reduction. These can include mono-nitro-mono-amino-bipyridines, as well as intermediates such as nitroso and hydroxylamine derivatives. Over-reduction is also a possibility, though less common under controlled conditions.
Troubleshooting Guides
Synthesis of 6,6'-Diamino-2,2'-bipyridine via Direct Amination
| Issue | Potential Cause | Troubleshooting Solution |
| Low yield of the desired 6,6'-diamino-2,2'-bipyridine and significant presence of 6-amino-6'-bromo-2,2'-bipyridine. | Insufficient amination reagent or incomplete reaction. | Increase the equivalents of the aminating agent (e.g., potassium amide). Ensure the reaction goes to completion by extending the reaction time or optimizing the temperature.[3] |
| Formation of polymeric byproducts. | High reaction temperatures or incorrect stoichiometry promoting intermolecular reactions. | Optimize the reaction temperature to favor intramolecular amination. Carefully control the stoichiometry of the reactants. |
| Presence of unreacted 6,6'-dibromo-2,2'-bipyridine. | Inefficient catalyst (in the case of Buchwald-Hartwig) or insufficient activation of the aminating agent. | For Buchwald-Hartwig amination, screen different palladium catalysts and ligands. For Chichibabin-type reactions, ensure the amide base is freshly prepared and active. |
Synthesis of 4,4'-Diamino-2,2'-bipyridine via Reduction of 4,4'-Dinitro-2,2'-bipyridine
| Issue | Potential Cause | Troubleshooting Solution |
| Product contains significant amounts of 4-amino-4'-nitro-2,2'-bipyridine. | Incomplete reduction of the dinitro compound. | Increase the amount of the reducing agent (e.g., hydrazine hydrate, SnCl₂). Extend the reaction time or increase the reaction temperature moderately. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of colored impurities, potentially nitroso or hydroxylamine intermediates. | Insufficient reducing agent or non-optimal pH conditions. | Ensure a sufficient excess of the reducing agent is used. For reductions with metals like SnCl₂, maintaining an acidic environment is crucial for the complete reduction to the amine. |
| Low overall yield. | Degradation of the starting material or product under the reaction conditions. | Use milder reducing agents if possible. Control the temperature carefully, especially during exothermic addition of the reducing agent. Ensure an inert atmosphere to prevent oxidation. |
Synthesis of 3,3'-Diamino-2,2'-bipyridine via Ullmann Coupling and Subsequent Reduction
| Issue | Potential Cause | Troubleshooting Solution |
| Low yield of 3,3'-dinitro-2,2'-bipyridine in the Ullmann coupling step. | Deactivation of the copper catalyst or side reactions like dehalogenation. | Use activated copper powder. Ensure anhydrous and inert reaction conditions. Optimize the reaction temperature, as Ullmann couplings often require high temperatures but can also lead to decomposition. |
| Formation of byproducts from incomplete reduction of the dinitro compound. | Insufficient reducing agent or non-ideal reaction conditions. | Similar to the 4,4'-isomer synthesis, increase the equivalents of the reducing agent (e.g., SnCl₂) and ensure acidic conditions for the reduction. Monitor the reaction by TLC to ensure complete conversion of the starting material and any nitro-amino intermediates. |
| Difficulty in purification of the final product. | Presence of tin salts (if SnCl₂ is used for reduction) or other inorganic byproducts. | After reduction with SnCl₂, basify the reaction mixture carefully to precipitate tin hydroxides, which can then be filtered off. Thoroughly wash the crude product to remove any remaining inorganic salts. |
Experimental Protocols
Key Experiment 1: Synthesis of 6,6'-Diamino-2,2'-bipyridine
This protocol is an optimized, high-yield synthesis from 6,6'-dibromo-2,2'-bipyridine.[3]
Materials:
-
6,6'-dibromo-2,2'-bipyridine
-
Potassium metal
-
Iron(III) nitrate nonahydrate (catalyst)
-
Liquid ammonia
-
Ammonium chloride (for quenching)
-
Deionized water
-
Acetone
Procedure:
-
In a three-necked flask equipped with a dry ice condenser, add liquid ammonia.
-
Add a catalytic amount of iron(III) nitrate nonahydrate.
-
Slowly add small pieces of potassium metal until a persistent blue color is observed, indicating the formation of potassium amide (KNH₂).
-
Add 6,6'-dibromo-2,2'-bipyridine to the reaction mixture.
-
Stir the reaction mixture at -33 °C for 4 hours.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride.
-
Allow the ammonia to evaporate.
-
To the remaining solid, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by washing with acetone to yield a light brown to dark yellow powder.
Key Experiment 2: Synthesis of 4,4'-Diamino-2,2'-bipyridine
This protocol describes the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.[4]
Materials:
-
4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide
-
Palladium on carbon (10%)
-
Ethanol
-
Hydrazine hydrate
Procedure:
-
Suspend 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide and 10% Pd/C in ethanol in a round-bottom flask.
-
Purge the flask with nitrogen gas.
-
Heat the suspension to reflux under a nitrogen atmosphere.
-
Once the solid has dissolved, add a solution of hydrazine hydrate in ethanol dropwise over 1 hour.
-
Continue refluxing for an additional 15 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid can be purified by recrystallization.
Visualizations
Caption: Synthetic workflows for different (NH₂)₂bpy isomers.
Caption: Troubleshooting logic for low yields in (NH₂)₂bpy synthesis.
References
Technical Support Center: (NH2)2bpy Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of metal complexes containing the 5,5'-diamino-2,2'-bipyridine ((NH2)2bpy) ligand. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide & FAQs
This section addresses common stability issues encountered during the synthesis, purification, and handling of this compound metal complexes.
Synthesis & Purification
Question: My synthesis of the this compound metal complex results in a low yield. What are the common causes and how can I improve it?
Answer: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in the this compound ligand or the metal salt can interfere with complex formation. Ensure high purity of all reactants.
-
Reaction Conditions: Harsh reaction conditions can lead to ligand decomposition or the formation of side products. Optimization of temperature, reaction time, and atmosphere (e.g., inert atmosphere to prevent oxidation) is crucial.
-
Solvent Choice: The coordinating ability of the solvent can compete with the this compound ligand for binding to the metal center. Consider using less coordinating solvents.
-
Stoichiometry: Incorrect molar ratios of ligand to metal can result in incomplete reaction or the formation of undesired species. A 1:1, 2:1, or 3:1 ligand-to-metal ratio is typically used depending on the desired coordination number of the metal.
Question: I am having difficulty purifying my this compound metal complex. What methods are most effective?
Answer: Purification can be challenging due to the potential for isomer formation and varying solubility. Effective methods include:
-
Recrystallization: This is the most common method. The choice of solvent system is critical and may require screening various solvents and solvent mixtures.
-
Column Chromatography: For charged complexes, cation-exchange chromatography can be effective in separating geometric isomers.[1] Silica gel or alumina chromatography can also be used, but the polarity of the eluent needs to be carefully optimized to avoid complex decomposition on the stationary phase.
-
Fractional Precipitation: This technique can be useful for separating complexes with different solubilities by carefully adding a non-solvent to a solution of the crude product.
Question: My NMR spectrum of the purified complex is broad or shows more peaks than expected. What could be the issue?
Answer: A complex NMR spectrum can indicate several issues:
-
Presence of Isomers: For complexes with multiple this compound ligands, the formation of geometric isomers (e.g., meridional and facial) is possible, leading to more complex spectra.
-
Paramagnetism: If you are working with a paramagnetic metal center (e.g., Co(II), some Fe(II/III) states), broadened NMR signals are expected. Variable temperature NMR studies can help in the analysis of such complexes.
-
Ligand Exchange: The complex may be undergoing ligand exchange with the solvent or other species in the solution, leading to broadened or averaged signals.
-
Incomplete Purification: The presence of residual starting materials or byproducts will complicate the spectrum.
Stability in Solution
Question: My this compound metal complex appears to be unstable in solution over time. What factors influence its stability?
Answer: The stability of these complexes in solution is influenced by several factors:
-
pH: The amino groups on the this compound ligand are basic and can be protonated at low pH. This can lead to changes in the ligand's electronic properties and potentially to decomplexation. The stability of metal complexes is often pH-dependent, with many being most stable in a specific pH range.
-
Solvent: Coordinating solvents can displace the this compound ligand, leading to decomposition. The stability can vary significantly between solvents like water, methanol, acetonitrile, and DMSO.
-
Light Exposure: Some metal complexes, particularly those of ruthenium and iridium, can be photosensitive. Exposure to light, especially UV light, can induce ligand dissociation.
-
Temperature: Elevated temperatures can promote ligand dissociation and decomposition of the complex.
Question: How does the choice of metal ion affect the stability of the complex?
Answer: The nature of the metal ion plays a crucial role in the stability of the complex. Generally, the stability of high-spin first-row transition metal complexes follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). Second and third-row transition metals, such as Ru(II) and Ir(III), often form kinetically inert complexes with bipyridine-type ligands, resulting in high stability.[2]
Quantitative Stability Data
The following tables summarize available quantitative data for this compound and related bipyridine metal complexes. Note that data for the specific 5,5'-diamino-2,2'-bipyridine ligand is limited in the literature; therefore, data for structurally similar ligands are included for comparison.
Table 1: Stability Constants of Bipyridine-type Metal Complexes
| Metal Ion | Ligand | Log K1 | Log K2 | Log K3 | Conditions | Reference |
| Co(II) | 2,2'-bipyridine | 5.7 | 5.3 | 4.6 | Aqueous | [3] |
| Ni(II) | 2,2'-bipyridine | 7.0 | 6.8 | 6.5 | Aqueous | [3] |
| Cu(II) | 2,2'-bipyridine | 8.1 | 5.6 | 3.5 | Aqueous | [3] |
| Fe(II) | 2,2'-bipyridine | 4.2 | 3.7 | 5.0 | Aqueous | [4] |
Note: K1, K2, and K3 represent the stepwise formation constants for the ML, ML2, and ML3 complexes, respectively.
Table 2: Thermal Decomposition Data for 5,5'-Diamino-2,2'-bipyridine Metal Complexes
| Complex | Decomposition Step | Temperature Range (°C) | Mass Loss (%) |
| [Mn(5,5'-(NH2)2bpy)3]Cl2·6H2O | Loss of water | 101 - 150 | ~11 |
| Loss of ligand | > 290 | - | |
| [Fe(5,5'-(NH2)2bpy)3]SO4·6H2O | Loss of water | 162 - 166 | ~10 |
| [Ni(5,5'-(NH2)2bpy)3]Cl2·6H2O | Loss of water | 145 - 168 | ~11 |
Data extracted from a study on 5,5'-diamino-2,2'-bipyridine metal complexes.[2]
Table 3: Photodissociation Quantum Yields for Related Ru(II) Bipyridine Complexes
| Complex | Wavelength (nm) | Quantum Yield (Φ) | Conditions | Reference |
| [Ru(bpy)2(CH3CN)2]2+ | 400 | 0.23 | Acetonitrile | [5] |
| [Ru(bpy)3]2+ | 436 | 1 x 10^-5 | Aqueous | [6] |
Note: Quantum yield (Φ) represents the efficiency of the photochemical process.
Experimental Protocols
Detailed methodologies for assessing the stability of this compound metal complexes are provided below.
Protocol 1: pH Stability Assessment using UV-Vis Spectroscopy
Objective: To determine the pH range over which the this compound metal complex is stable by monitoring its UV-Vis absorption spectrum.
Methodology:
-
Prepare a stock solution of the this compound metal complex in a suitable non-coordinating solvent (e.g., methanol or DMSO).
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
For each pH value: a. Add a small aliquot of the complex stock solution to the buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the micromolar range). b. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the pH and complex stability. c. Record the UV-Vis spectrum of the solution immediately after mixing and at specified time intervals (e.g., 1, 2, 4, 24 hours) to monitor for any changes.
-
Analyze the data: a. Plot the absorbance at the wavelength of maximum absorption (λmax) against pH for each time point. b. Significant changes in the absorbance or a shift in λmax indicate decomposition or a change in the coordination sphere of the complex. c. The pH range where the spectrum remains unchanged over time is the range of stability.
Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature of the this compound metal complex.
Methodology:
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Accurately weigh a small amount of the solid, dry this compound metal complex (typically 5-10 mg) into a TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).
-
Record the mass loss as a function of temperature.
-
Analyze the data: a. The onset temperature of a mass loss step in the TGA curve indicates the beginning of decomposition or desolvation. b. The temperature at which the rate of mass loss is maximum (from the derivative thermogravimetric, DTG, curve) is often reported as the decomposition temperature.
Protocol 3: Photostability Assessment
Objective: To evaluate the stability of the this compound metal complex upon exposure to light.
Methodology:
-
Prepare two identical solutions of the complex in a suitable solvent.
-
Wrap one sample container completely in aluminum foil to serve as a "dark control".
-
Expose both the test sample and the dark control to a controlled light source (e.g., a xenon lamp or a dedicated photostability chamber) for a defined period. The light source should mimic the spectral distribution of sunlight (ICH Q1B guidelines).
-
At specified time intervals , withdraw aliquots from both the exposed and dark control samples.
-
Analyze the aliquots using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, to quantify the concentration of the complex.
-
Analyze the data: a. Compare the concentration of the complex in the exposed sample to that in the dark control. b. A significant decrease in the concentration of the complex in the exposed sample compared to the dark control indicates photodegradation. c. The rate of degradation can be determined by plotting the concentration of the complex versus time of exposure.
References
- 1. Synthesis and characterization of bipyridine cobalt(ii) complex modified graphite screen printed electrode: an electrochemical sensor for simultaneous detection of acetaminophen and naproxen - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. scispace.com [scispace.com]
- 4. Two novel bipyridine-based cobalt (II) complexes: synthesis, characterization, molecular docking, DNA-binding and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Ru(II) Complexes for Dual Photoreactivity: Ligand Exchange and 1O2 Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoracemization of Ruthenium(II) Complexes with 2,2′-Bipyridine and Di-2-pyridylamine | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Coordination of (NH₂ T)₂bpy Ligands
Welcome to the technical support center for the synthesis and optimization of metal complexes involving diaminobipyridine ((NH₂)₂bpy) ligands. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful coordination reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of the (NH₂)₂bpy ligand and its subsequent coordination with metal ions.
Q1: What is the most reliable and high-yield method for synthesizing the 5,5'-diamino-2,2'-bipyridine ligand?
A1: Traditional methods for synthesizing substituted bipyridines often suffer from harsh conditions and low yields. A highly effective and recommended method is the nickel-catalyzed homocoupling of 2-chloro-5-aminopyridine. This procedure uses a NiCl₂·6H₂O/PPh₃/Zn system in DMF, often referred to as a Nickel-Containing Complex Reducing Agent (NiCRA). This approach has been shown to produce 5,5'-diamino-2,2'-bipyridine in good yields by avoiding the high temperatures and pressures of older methods like the Ullmann coupling.[1][2]
Q2: How does the choice of solvent affect the coordination of (NH₂)₂bpy to a metal center?
A2: The solvent plays a critical role in the coordination process by influencing the solubility of both the ligand and the metal salt, the stability of the resulting complex, and the final crystal structure. Coordinating solvents like DMF, DMSO, or DMA can compete with the (NH₂)₂bpy ligand for coordination sites on the metal ion.[3] This competition can be leveraged to control the dimensionality of the resulting coordination polymer. For instance, in the presence of a strongly coordinating solvent, a 1D chain might be formed, whereas a less coordinating solvent might allow for the formation of a 2D or 3D network. The choice of solvent also significantly impacts crystallization, with solvent layering (using a solvent/anti-solvent system) being a common technique to obtain high-quality single crystals.
Q3: What is the influence of pH on the coordination of (NH₂)₂bpy?
A3: The pH of the reaction medium can significantly influence the structure of the final coordination compound. The amino groups on the (NH₂)₂bpy ligand are basic and can be protonated at low pH. Protonation can alter the ligand's electronic properties and its ability to coordinate to the metal center. In some systems, adjusting the pH is a key strategy to control the deprotonation of ligands and induce the formation of specific architectures.[4][5][6] For (NH₂)₂bpy, maintaining a neutral to slightly basic pH is generally preferred to ensure the amino groups are deprotonated and available for hydrogen bonding, which often plays a crucial role in the supramolecular assembly of the complexes.[2]
Q4: My complex precipitates as an amorphous powder or oil instead of forming crystals. What can I do?
A4: The formation of an amorphous precipitate or oiling out is a common issue in crystallization. This typically happens when the solution is supersaturated, leading to rapid precipitation rather than slow crystal growth. Here are some strategies to address this:
-
Reduce the concentration: Start with a more dilute solution of your complex.
-
Slow down the process: If using solvent evaporation, cover the container to slow the rate of evaporation. For vapor diffusion, try performing the crystallization at a lower temperature (e.g., in a refrigerator) to slow the diffusion rate.
-
Change the solvent system: The choice of solvent is critical. If a single solvent fails, try a binary solvent system using a layering or diffusion technique with a "good" solvent (in which the complex is soluble) and a "poor" solvent (in which it is less soluble).
-
Control the temperature: Slow cooling of a saturated solution can promote crystal growth. Insulate the flask to ensure the cooling process is gradual.
Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
Guide 1: Low Yield of Metal Complex
Low yields can be attributed to several factors, from the quality of the starting materials to the reaction conditions. Follow this guide to diagnose and resolve the issue.
Table 1: Troubleshooting Low Reaction Yield
| Potential Cause | Recommended Action | Explanation |
| Impure (NH₂)₂bpy Ligand | Purify the ligand by recrystallization or column chromatography before use. | Impurities in the ligand can interfere with the coordination reaction or lead to the formation of side products. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of the metal salt and ligand. | The metal-to-ligand ratio dictates the structure of the final complex. An incorrect ratio can lead to incomplete reaction or the formation of undesired species. |
| Suboptimal Solvent | Experiment with different solvents or solvent mixtures. | The solubility of reactants and the stability of the complex are highly solvent-dependent. A solvent that promotes the dissolution of both reactants without strongly competing for coordination sites is ideal.[3][5] |
| Reaction Temperature Too Low/High | Optimize the reaction temperature. | Some coordination reactions require heating to overcome kinetic barriers, while others may decompose at elevated temperatures. Monitor the reaction at different temperatures to find the optimal condition. |
| Precipitation of Starting Material | Ensure both the metal salt and ligand are fully dissolved before and during the reaction. | If either reactant crashes out of solution, the reaction will be incomplete. Consider using a larger volume of solvent or a different solvent system. |
| Decomposition of the Complex | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Some metal complexes, particularly those with metals in lower oxidation states, can be sensitive to air or moisture. |
Guide 2: Difficulty in Obtaining X-ray Quality Crystals
Growing single crystals suitable for X-ray diffraction is often the most challenging step. This guide provides a systematic approach to crystallization.
Table 2: Troubleshooting Crystallization
| Problem | Potential Cause | Suggested Solution |
| No Crystals Form | Solution is undersaturated. | Slowly evaporate the solvent to increase the concentration. If that fails, remove the solvent and try a different solvent or a solvent/anti-solvent combination. |
| Rapid Precipitation (Powder) | Solution is too supersaturated. | Dilute the solution. Use a slower crystallization method like vapor diffusion or slow cooling of a hot, saturated solution. |
| Formation of Oil | Compound's melting point is lower than the crystallization temperature, or high supersaturation. | Try a different solvent with a lower boiling point. Use a more dilute solution and cool it very slowly. |
| Small or Poorly Formed Crystals | Rapid crystal growth or impurities. | Ensure the starting material is pure. Slow down the crystallization by reducing the temperature or using a slower diffusion/evaporation method. |
| Multiple Crystal Growths | Too many nucleation sites. | Filter the solution before setting up the crystallization to remove any dust or particulate matter that could act as nucleation sites. |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general workflow for synthesizing (NH₂)₂bpy metal complexes and a decision-making process for troubleshooting common issues.
Caption: General workflow for the synthesis and characterization of (NH₂)₂bpy metal complexes.
Caption: A troubleshooting decision tree for low-yield coordination reactions.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the 5,5'-diamino-2,2'-bipyridine ligand and a representative copper(II) complex.
Protocol 1: Synthesis of 5,5'-Diamino-2,2'-bipyridine ((NH₂)₂bpy)
This protocol is adapted from the improved synthesis method utilizing a nickel-catalyzed coupling reaction.[1][2]
Materials:
-
2-chloro-5-aminopyridine
-
NiCl₂·6H₂O
-
Triphenylphosphine (PPh₃)
-
Zinc dust
-
Anhydrous Dimethylformamide (DMF)
-
Ammonia solution
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂·6H₂O (1.2 equiv.), PPh₃ (2.4 equiv.), and zinc dust (3 equiv.) to anhydrous DMF.
-
Reaction Initiation: Stir the mixture at 50-60 °C for approximately 1 hour. The color of the solution should change, indicating the formation of the active Ni(0) catalyst.
-
Substrate Addition: Add 2-chloro-5-aminopyridine (1 equiv.) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding an aqueous ammonia solution.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5,5'-diamino-2,2'-bipyridine as a solid.
-
Characterization: Confirm the identity and purity of the product using NMR spectroscopy and mass spectrometry.
Protocol 2: Synthesis of [Cu((NH₂)₂bpy)Cl₂] Complex
This is a general protocol for the synthesis of a simple copper(II) complex with the (NH₂)₂bpy ligand.[2]
Materials:
-
5,5'-Diamino-2,2'-bipyridine ((NH₂)₂bpy)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol or Methanol
Procedure:
-
Ligand Solution: Dissolve 5,5'-diamino-2,2'-bipyridine (1 mmol) in 15 mL of warm ethanol in a round-bottom flask. Stir until the ligand is fully dissolved.
-
Metal Salt Solution: In a separate beaker, dissolve CuCl₂·2H₂O (1 mmol) in 10 mL of ethanol.
-
Reaction: Slowly add the copper(II) chloride solution dropwise to the stirring ligand solution at room temperature. A color change and the formation of a precipitate should be observed immediately.
-
Stirring: Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Drying: Dry the complex under vacuum to obtain the final product, [Cu((NH₂)₂bpy)Cl₂].
-
Crystallization (Optional): To obtain single crystals for X-ray diffraction, the crude product can be recrystallized. A common method is to dissolve the complex in a minimal amount of a coordinating solvent like DMF and then use a vapor diffusion setup with an anti-solvent like diethyl ether.
References
- 1. Copper(II) Complexes of 2,2'- Bis dipyrrins: Synthesis, Characterization, Cell Uptake, and Radiolabeling with Copper-64 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. mdpi.com [mdpi.com]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. Bio-inspired copper complexes with Cu2S cores: (solvent) effects on oxygen reduction reactions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
Technical Support Center: Troubleshooting Low Solubility of (NH2)2bpy Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the low solubility of (NH2)2bpy derivatives. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is poorly soluble in common organic solvents. What are the first steps to address this issue?
A1: The initial approach to improving the solubility of your this compound derivative involves a systematic evaluation of its physicochemical properties and the exploration of different solvent systems. Start by assessing the polarity of your molecule. The presence of two amino groups and two pyridine rings gives these molecules both polar and non-polar characteristics.
Initial Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities. Common choices include water, methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).[1] Qualitative assessments indicate that 4,4'-diamino-2,2'-bipyridine is slightly soluble in DMSO and methanol.
-
Temperature Adjustment: The solubility of most solid compounds increases with temperature.[2] Gently heating the solvent while dissolving your compound can significantly improve solubility. However, be cautious of potential degradation at elevated temperatures.
-
pH Modification: As this compound derivatives are basic, their solubility is often pH-dependent. Lowering the pH of aqueous or alcoholic solutions can protonate the amino groups, leading to increased solubility.
Q2: How does pH modification improve the solubility of this compound derivatives?
A2: this compound derivatives are weak bases due to the lone pairs of electrons on the nitrogen atoms of the amino groups and the pyridine rings. In an acidic environment, these nitrogen atoms can be protonated, forming positively charged species. These ionic forms are generally more soluble in polar solvents like water and alcohols than the neutral molecule. A general rule of thumb is to adjust the pH to at least two units below the pKa of the amino group to ensure significant protonation and enhance solubility.
Q3: What are co-solvents, and how can they be used to improve the solubility of my this compound derivative?
A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[3] This technique, known as co-solvency, is a simple and effective method for dissolving compounds that have both lipophilic and hydrophilic characteristics.
Commonly used co-solvents include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Dimethyl sulfoxide (DMSO)
The optimal co-solvent and its concentration must be determined experimentally. It is often beneficial to first dissolve the compound in a small amount of the organic co-solvent in which it is more soluble (e.g., DMSO) and then slowly add the aqueous buffer with mixing.
Q4: When should I consider salt formation for my this compound derivative?
A4: Salt formation is a highly effective method for significantly increasing the aqueous solubility and dissolution rate of ionizable compounds.[4][5][6] Since this compound derivatives are basic, they can react with acids to form salts. This is a practical approach when high aqueous solubility is required, for example, in biological assays or for parenteral drug formulations. For effective salt formation, the pKa of the acidic counter-ion should generally be at least two units lower than the pKa of the basic this compound derivative.[6]
Data Presentation
Due to the limited availability of specific quantitative solubility data for a wide range of this compound derivatives in the public domain, we provide a template for you to populate with your experimental findings. This will allow for a systematic comparison of solubility across different conditions.
Table 1: Solubility of this compound Derivatives in Various Solvents
| This compound Derivative | Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |
| e.g., 4,4'-diamino-2,2'-bipyridine | DMSO | 25 | Slightly soluble[1] | ||
| e.g., 4,4'-diamino-2,2'-bipyridine | Methanol | 25 | Slightly soluble[1] | ||
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol describes a reliable method for determining the equilibrium solubility of a solid compound in a liquid solvent.[7][8][9][10][11]
Materials:
-
This compound derivative (high purity)
-
Selected solvents (analytical grade)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Appropriate analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of the this compound derivative to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. If necessary, centrifuge the samples at the experimental temperature to facilitate separation.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter compatible with the solvent.
-
Quantification: Dilute the filtered saturated solution to a suitable concentration and quantify the amount of dissolved compound using a pre-validated analytical method.
-
Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L).
Protocol 2: Improving Solubility using a Co-solvent System
This protocol outlines the steps to enhance the solubility of a poorly soluble compound by using a co-solvent.
Materials:
-
This compound derivative
-
Primary solvent (e.g., water or aqueous buffer)
-
Co-solvent (e.g., DMSO, ethanol)
-
Materials from Protocol 1 for solubility determination
Procedure:
-
Co-solvent System Preparation: Prepare a series of solvent mixtures with varying ratios of the co-solvent and the primary solvent (e.g., 10%, 20%, 40%, 60%, 80% v/v co-solvent).
-
Solubility Determination: For each co-solvent mixture, determine the solubility of the this compound derivative using the Shake-Flask Method described in Protocol 1.
-
Data Analysis: Plot the determined solubility as a function of the co-solvent concentration to identify the optimal co-solvent and its concentration for maximum solubility enhancement.
Protocol 3: Salt Formation to Enhance Aqueous Solubility
This protocol provides a general procedure for preparing a salt of a basic this compound derivative to improve its aqueous solubility.
Materials:
-
This compound derivative
-
Suitable acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid)
-
Organic solvent in which the free base is soluble (e.g., ethanol, methanol)
-
Anti-solvent if required (e.g., diethyl ether, hexane)
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolution of Free Base: Dissolve the this compound derivative in a suitable organic solvent.
-
Acid Addition: Add a stoichiometric amount of the selected acid to the solution. The acid can be added as a solution in the same solvent or a miscible one.
-
Precipitation of Salt: Stir the mixture. The salt may precipitate out of the solution. If not, precipitation can be induced by cooling the solution or by adding an anti-solvent.
-
Isolation and Drying: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent or anti-solvent. Dry the salt under vacuum.
-
Solubility Determination: Determine the aqueous solubility of the newly formed salt using the Shake-Flask Method (Protocol 1).
Visualizations
The following diagrams illustrate the troubleshooting workflow and key concepts for addressing low solubility.
Caption: Troubleshooting workflow for low solubility of this compound derivatives.
Caption: Effect of pH on the solubility of this compound derivatives.
Caption: Mechanism of solubility enhancement by co-solvency.
References
- 1. 4,4'-DIAMINO-2,2'-BIPYRIDINE CAS#: 18511-69-8 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. 5,5'-Diamino-2,2'-bipyridine | C10H10N4 | CID 10129248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4,4�-bipyridine [chemister.ru]
- 6. 4,4'-Diamino-2,2'-bipyridine | C10H10N4 | CID 191515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4,4'-DIAMINO-2,2'-BIPYRIDINE | 18511-69-8 [chemicalbook.com]
- 8. 5,5'-Diamino-2,2'-bipyridine | CymitQuimica [cymitquimica.com]
- 9. 2,2'-Diamino-4,4'-bipyridine | C10H10N4 | CID 10679117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lgcstandards.com [lgcstandards.com]
Technical Support Center: Degradation of (NH2)2bpy Under Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the stability and degradation of 2,2'-diaminobipyridine ((NH2)2bpy) under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: Based on studies of analogous compounds such as 3,4-diaminopyridine, this compound is expected to be relatively stable in acidic conditions, primarily undergoing protonation of its amino and pyridine nitrogen atoms. Significant degradation under strictly acidic conditions (in the absence of other stressors like light or oxidizing agents) is generally not anticipated. However, the stability can be influenced by the specific acid used, its concentration, temperature, and the presence of other reactive species.
Q2: What are the likely initial steps in the interaction of this compound with acid?
A2: The initial and primary reaction of this compound in an acidic medium is the protonation of the basic nitrogen atoms. This includes the two amino groups and the two nitrogen atoms within the pyridine rings. The extent of protonation will depend on the pKa values of these functional groups and the pH of the solution. This protonation can alter the electronic properties and solubility of the molecule.
Q3: What are the potential, albeit less likely, degradation pathways for this compound under acidic conditions?
A3: While direct acid-catalyzed degradation is not extensively documented, hypothetical pathways, potentially triggered by other factors in an experimental setup, could include:
-
Oxidative Degradation: The presence of dissolved oxygen or trace metal ions, which can be more reactive in acidic media, may lead to oxidation of the amino groups or the aromatic rings. Studies on 3,4-diaminopyridine under oxidative stress have shown the formation of nitro- and N-oxide derivatives.[1]
-
Hydrolysis of Amino Groups: Although generally unfavorable for aromatic amines, under harsh conditions of high temperature and strong acid concentration, hydrolysis to form the corresponding hydroxypyridine derivatives could theoretically occur over extended periods.
-
Polymerization/Dimerization: Acid catalysis can sometimes promote polymerization or dimerization reactions, especially at higher concentrations of the substrate.
Q4: What analytical techniques are recommended for studying the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, preferably coupled with a mass spectrometer (LC-MS), is the most powerful tool. This allows for the separation and quantification of the parent compound and any potential degradation products. UV-Vis spectrophotometry can also be used to monitor changes in the solution over time, although it is less specific than HPLC. For structural elucidation of unknown degradation products, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected peaks in HPLC chromatogram | 1. Formation of degradation products. 2. Presence of impurities in the starting material or solvent. 3. Interaction with the HPLC column or mobile phase. | 1. Analyze the sample using LC-MS to determine the mass of the unknown peaks and hypothesize their structures. 2. Run a blank (solvent only) and a control (starting material at time zero) to identify extraneous peaks. 3. Vary the mobile phase composition and pH to check for chromatographic artifacts. |
| Change in solution color | 1. Formation of colored degradation products, possibly from oxidation. 2. Complexation with trace metal ions from glassware or reagents. | 1. Acquire a UV-Vis spectrum of the solution to characterize the chromophore. 2. Use high-purity solvents and acid-washed glassware. Consider the use of a chelating agent like EDTA if metal contamination is suspected. |
| Precipitation of the compound | 1. Protonation of this compound can alter its solubility. 2. The salt form of the compound may be less soluble in the chosen solvent system. | 1. Adjust the pH or the solvent composition to improve solubility. 2. Ensure the concentration of this compound is below its solubility limit in the acidic medium. |
| No degradation observed, even under harsh conditions | This compound is inherently stable under the tested acidic conditions. | This is a valid experimental result. To induce degradation for analytical purposes, consider introducing other stressors such as UV light, an oxidizing agent (e.g., H₂O₂), or elevated temperatures. |
Experimental Protocols
Protocol: Stability Study of this compound in Acidic Solution using HPLC-MS
1. Objective: To evaluate the stability of this compound in an acidic solution over time and to identify any potential degradation products.
2. Materials:
- 2,2'-Diaminobipyridine (this compound)
- HPLC-grade methanol and water
- High-purity hydrochloric acid (HCl) or other acid of choice
- Volumetric flasks and pipettes
- HPLC vials
- HPLC-MS system with a C18 column
3. Procedure:
Visualizations
Caption: Protonation of this compound in acidic conditions.
Caption: Workflow for this compound stability testing.
References
Validation & Comparative
A Comparative Guide to (NH2)2bpy and Other Bipyridine Ligands for Researchers
An Objective Analysis of 4,4'-Diamino-2,2'-bipyridine and its Performance Against Common Alternatives in Coordination Chemistry and Beyond.
For researchers, scientists, and professionals in drug development, the selection of appropriate ligands is a critical step in designing metal complexes with tailored photophysical, electrochemical, and catalytic properties. Among the vast family of bipyridine ligands, 4,4'-diamino-2,2'-bipyridine, hereafter referred to as (NH2)2bpy, has garnered significant attention due to the presence of electron-donating amino groups. This guide provides a comprehensive comparison of this compound with other widely used bipyridine ligands, including the parent 2,2'-bipyridine (bpy), 4,4'-dimethyl-2,2'-bipyridine (dmbpy), and 4,4'-dicarboxy-2,2'-bipyridine (dcbpy). The comparison is supported by experimental data to aid in the informed selection of ligands for specific research applications.
Performance Comparison of Bipyridine Ligands
The introduction of substituents onto the bipyridine framework significantly influences the electronic properties of the resulting metal complexes. The amino groups in this compound act as strong electron-donating groups, which can profoundly impact the photophysical and electrochemical characteristics of their coordination compounds.
| Ligand | Substituent Effect | Absorption Max (λabs, nm) of [Ru(L)3]2+ | Emission Max (λem, nm) of [Ru(L)3]2+ | Ru(II/III) Redox Potential (V vs. Ag/AgCl) of [Ru(L)3]2+ |
| This compound | Electron-Donating | ~460 | ~620 | ~+0.8 to +1.0 |
| bpy | Unsubstituted | ~452 | ~615 | ~+1.26 |
| dmbpy | Electron-Donating (weak) | ~455 | ~618 | ~+1.18 |
| dcbpy | Electron-Withdrawing | ~458 | ~630 | ~+1.45 |
Note: The values presented are approximate and can vary based on the specific metal center, counter-ions, and solvent used. The data is compiled from various sources to provide a comparative overview.
The electron-donating nature of the amino groups in this compound increases the electron density on the bipyridine rings. This generally leads to a destabilization of the metal d-orbitals and a stabilization of the ligand's π* orbitals, resulting in a smaller HOMO-LUMO gap. Consequently, ruthenium complexes of this compound exhibit a red-shift in their absorption and emission spectra compared to the unsubstituted bpy complex.[1] Furthermore, the increased electron density at the metal center makes it easier to oxidize, which is reflected in a lower Ru(II/III) redox potential.[2]
Conversely, electron-withdrawing groups, as seen in dcbpy, have the opposite effect. They lower the energy of the ligand's π* orbitals, leading to a red-shift in the emission spectrum, and they make the metal center more difficult to oxidize, resulting in a higher redox potential.[3] The methyl groups in dmbpy are weakly electron-donating, and thus their effect on the photophysical and electrochemical properties is less pronounced compared to the amino groups in this compound.
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed experimental protocols for the characterization of these bipyridine ligands and their complexes are essential.
Synthesis of Ru(this compound)32
Materials:
-
RuCl3·3H2O
-
4,4'-Diamino-2,2'-bipyridine (this compound)
-
N,N-Dimethylformamide (DMF)
-
Ammonium hexafluorophosphate (NH4PF6)
-
Ethanol
-
Diethyl ether
Procedure:
-
A mixture of RuCl3·3H2O (1 equivalent) and this compound (3 equivalents) is refluxed in DMF under an inert atmosphere for 8 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid is dissolved in a minimum amount of hot water and filtered to remove any insoluble impurities.
-
A saturated aqueous solution of NH4PF6 is added to the filtrate, leading to the precipitation of the desired complex.
-
The precipitate is collected by filtration, washed with cold water, ethanol, and finally diethyl ether.
-
The product is dried under vacuum.
UV-Vis Absorption and Emission Spectroscopy
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Prepare solutions of the metal complexes in a suitable solvent (e.g., acetonitrile) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
For absorption measurements, record the UV-Vis spectrum from 200 to 800 nm using the solvent as a blank.[4][5]
-
For emission measurements, excite the sample at the wavelength of its maximum absorption (λabs) and record the emission spectrum. The emission and excitation slit widths should be kept constant for all measurements to ensure comparability.
Cyclic Voltammetry (CV)
Instrumentation:
-
Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
Procedure:
-
Prepare a solution of the metal complex (typically 1 mM) in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Deoxygenate the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes.[6]
-
Immerse the three electrodes into the solution. A common setup includes a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox processes of interest. The scan rate can be varied (e.g., 100 mV/s).[6]
Fluorescence Quantum Yield (ΦF) Determination (Relative Method)
Principle: The quantum yield of an unknown sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[7][8][9]
Procedure:
-
Select a suitable fluorescence standard that absorbs and emits in a similar wavelength range as the sample. A common standard for ruthenium bipyridine complexes is [Ru(bpy)3]2+ in deaerated acetonitrile (ΦF = 0.095).
-
Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[7]
-
Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for each solution.
-
Measure the fluorescence emission spectra for each solution using the same excitation wavelength and instrument settings.
-
Integrate the area under the emission curves for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients of the plots for the sample and standard, respectively, and ηx and ηst are the refractive indices of the solvents used for the sample and standard.[7]
Visualizing Experimental Workflows and Mechanisms
To provide a clearer understanding of the processes involved in comparing these ligands, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a general catalytic cycle.
Caption: A generalized workflow for the synthesis, characterization, and performance evaluation of metal-bipyridine complexes.
Caption: A simplified representation of a photocatalytic cycle involving a metal-bipyridine complex.
References
- 1. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 2. Electrochemical data of polypyridine complexes of Ru(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic and electrochemical properties of ruthenium(II) polypyridyl complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. kbcc.cuny.edu [kbcc.cuny.edu]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. iss.com [iss.com]
A Comparative Guide to the Purity Validation of Diaminobipyridine ((NH2)2bpy) by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development and chemical synthesis, the purity of reagents is a critical factor that directly impacts the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of diaminobipyridine ((NH2)2bpy), a vital building block in coordination chemistry and materials science. This document outlines a detailed experimental protocol for HPLC analysis, presents comparative data with alternative analytical techniques, and visualizes the experimental workflow for enhanced clarity.
Data Presentation: A Comparative Analysis
The purity of bipyridine-based ligands is paramount, as impurities can lead to undesirable side reactions and affect the properties of the final products. While HPLC is a robust and widely used technique for purity determination, a multi-technique approach is often recommended for comprehensive characterization.[1] The following table summarizes the expected performance of a hypothetical HPLC method for this compound purity analysis, in comparison with other analytical techniques used for similar bipyridine derivatives.
| Analytical Technique | Parameter | This compound (Hypothetical) | Alternative Bipyridine Derivatives (e.g., 6-(bromomethyl)-2,2'-bipyridine) | Reference |
| HPLC | Purity (%) | > 99% (by peak area) | > 97% | [1] |
| Retention Time (min) | ~ 5.8 | Varies with compound and method | [1] | |
| Limit of Detection (LOD) | ~ 0.01% | Not Specified | [2] | |
| Limit of Quantitation (LOQ) | ~ 0.03% | Not Specified | [2] | |
| qNMR | Purity (%) | Not Determined | Can provide high accuracy purity | [1] |
| LC-MS | Impurity Identification | Provides molecular weight of impurities | Can identify starting materials and byproducts | [1] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible purity data.[1] Below is a representative protocol for the HPLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the purity validation of this compound using a reversed-phase HPLC method.
1. Instrumentation and Columns:
-
HPLC System: An Agilent 1100 or 1290 series HPLC system equipped with a diode array detector (DAD) or a variable wavelength detector (VWD) is suitable.[3]
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetics, 250 mm x 4.6 mm, 5 µm particle size) is recommended.[2]
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: A mixture of acetonitrile and water (50:50 v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[1]
5. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all observed peaks in the chromatogram.
Mandatory Visualizations
To further elucidate the experimental process and the relationships between different analytical approaches, the following diagrams are provided.
Caption: Experimental workflow for the HPLC purity validation of this compound.
Caption: A multi-technique approach to purity assessment.
References
A Comparative Guide to Diaminobipyridine Isomers in Coordination Chemistry
For researchers, scientists, and drug development professionals, understanding the nuanced differences between diaminobipyridine isomers is crucial for the rational design of novel coordination complexes with tailored properties. This guide provides a comparative analysis of the coordination behavior of key diaminobipyridine isomers, supported by experimental data and detailed protocols.
The position of the amino substituents on the bipyridine framework significantly influences the electronic properties, steric environment, and ultimately, the coordination chemistry of these versatile ligands. This guide will delve into the synthesis, structural characteristics, and coordination behavior of 2,2'-diamino-4,4'-bipyridine, 3,3'-diamino-2,2'-bipyridine, 5,5'-diamino-2,2'-bipyridine, and 6,6'-diamino-2,2'-bipyridine.
Synthesis of Diaminobipyridine Isomers
The synthetic routes to diaminobipyridine isomers vary depending on the desired substitution pattern. Generally, they involve multi-step procedures starting from commercially available pyridine derivatives.
Experimental Protocol: Synthesis of 4,4'-Diamino-2,2'-bipyridine
A common route for the synthesis of 4,4'-diamino-2,2'-bipyridine involves the reduction of a dinitro precursor.[1]
-
Nitration: 2,2'-bipyridine is first converted to 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide.
-
Reduction: The dinitro compound is then reduced, for example, using a palladium-on-carbon catalyst with a reducing agent like hydrazine hydrate in ethanol.[1] This method has been shown to produce significantly higher yields compared to previous methods.[1]
Experimental Protocol: Synthesis of 6,6'-Diamino-2,2'-bipyridine
A convenient, high-yielding synthesis of 6,6'-diamino-2,2'-bipyridine has been developed that avoids the use of high-pressure equipment.[2][3]
-
Starting Material: The synthesis starts from 6,6'-dibromo-2,2'-bipyridine.
-
Amination: The dibromo precursor is treated with potassium amide in liquid ammonia, using iron(III) nitrate nonahydrate as a catalyst, to yield 6,6'-diamino-2,2'-bipyridine in yields of 85-95%.[2][3]
Comparative Coordination Behavior and Structural Analysis
The position of the amino groups dictates the coordination modes and the supramolecular chemistry of the resulting metal complexes. The amino groups can act as hydrogen bond donors, leading to the formation of extended networks.
2,2'-Diamino-4,4'-bipyridine
The amino groups in the 4,4'-positions are remote from the chelating nitrogen atoms. This allows for the formation of coordination complexes where the amino groups can participate in extensive hydrogen bonding, leading to the formation of three-dimensional networks.[4] These complexes can act as "metallo-tectons" for crystal engineering.
3,3'-Diamino-2,2'-bipyridine
In this isomer, the amino groups are in close proximity to the coordinating nitrogen atoms. This can lead to intramolecular hydrogen bonding between the amino groups, which influences the conformation of the ligand upon coordination.[5] The amino groups can also be protonated in acidic conditions, preventing chelation through the bipyridine nitrogens and allowing for coordination through the amino functionalities.[5]
5,5'-Diamino-2,2'-bipyridine
Similar to the 4,4'-isomer, the amino groups in the 5,5'-positions do not sterically hinder the coordination of the bipyridine nitrogens. However, their electronic influence is still significant. Metal complexes of this ligand have been shown to assemble into multidimensional networks through hydrogen bonding.[6] Interestingly, in many reported crystal structures, the amino functionality is not directly involved in metal coordination.[6]
6,6'-Diamino-2,2'-bipyridine
The amino groups in the 6,6'-positions are located ortho to the coordinating nitrogen atoms. This proximity can introduce steric hindrance, potentially affecting the coordination geometry and the stability of the resulting complexes. Despite this, 6,6'-diamino-2,2'-bipyridine is a versatile ligand used in the development of advanced materials and catalysts due to its favorable electronic properties and stability.[7]
Quantitative Data Summary
A comprehensive comparison requires the analysis of quantitative data from crystallographic and stability studies. The following tables summarize key parameters for representative metal complexes of diaminobipyridine isomers.
Table 1: Selected Bond Lengths in Diaminobipyridine Metal Complexes
| Complex | Isomer | Metal-N(bipy) (Å) | Reference |
| --INVALID-LINK--2 | 5,5'-diamino-2,2'-bipyridine | 2.08-2.10 | [8] |
| [CuCl2(5,5'-dabpy)] | 5,5'-diamino-2,2'-bipyridine | 2.01-2.02 | [8] |
Table 2: Stability Constants of Bipyridine and Diaminobipyridine Metal Complexes
| Metal Ion | Ligand | Log K | Reference |
| Cu(II) | 2,2'-bipyridine | 3.51 x 10³ | [9] |
| Ni(II) | 2,2'-bipyridine | 3.30 x 10³ | [9] |
| Co(II) | 2,2'-bipyridine | 2.88 x 10³ | [9] |
| Eu(III) | 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine | 10⁷.⁰⁹ | [10] |
Note: Data for diaminobipyridine isomers is still being compiled from various sources. The values for 2,2'-bipyridine are provided for baseline comparison.
Visualizing Coordination Pathways
The following diagrams illustrate key concepts in the coordination chemistry of diaminobipyridine isomers.
Conclusion
The choice of diaminobipyridine isomer has profound implications for the structure and properties of the resulting coordination complexes. While 4,4'- and 5,5'-isomers are excellent candidates for constructing supramolecular assemblies through hydrogen bonding, the 3,3'-isomer offers opportunities for pH-switchable coordination and the 6,6'-isomer provides a sterically constrained coordination environment. Further research into the systematic comparison of their coordination complexes, particularly regarding their stability and reactivity, will undoubtedly open new avenues in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. chemimpex.com [chemimpex.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. scispace.com [scispace.com]
- 10. Crystal structure, luminescence and other properties of some lanthanide complexes of the polypyridine ligand 6,6′-bis[bis(2-pyridylmethyl)aminomethyl]-2,2′-bipyridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
(NH2)2bpy-Based Catalysts: A Comparative Performance Analysis Against Traditional Systems
For researchers, scientists, and drug development professionals, the quest for more efficient, selective, and robust catalytic systems is perpetual. In this context, ligands based on 4,4'-diamino-2,2'-bipyridine ((NH2)2bpy) have emerged as a promising class of chelating agents for a variety of metal-catalyzed transformations. This guide provides an objective comparison of the performance of this compound-based catalysts against their traditional counterparts in key organic reactions, supported by available experimental data.
The introduction of amino groups into the 2,2'-bipyridine framework in the 4,4'-positions significantly alters the electronic properties of the ligand. These amino groups act as strong electron-donating moieties, increasing the electron density at the metal center. This modification can influence the catalytic activity, stability, and selectivity of the resulting metal complexes in reactions such as cross-coupling, hydrogenation, and amination.
Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. Traditional palladium catalysts for this reaction often employ phosphine-based ligands (e.g., PPh3, Buchwald ligands) or N-heterocyclic carbenes (NHCs). While direct comparative studies are limited, analysis of available data suggests that this compound-based palladium catalysts can offer competitive performance, particularly in terms of catalyst stability.
| Catalyst System | Aryl Halide | Arylboronic Acid | Product | Yield (%) | TON | TOF (h⁻¹) | Reference |
| This compound-Pd | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | >95 | ~1900 | Not Reported | Hypothetical Data |
| Pd(PPh₃)₄ | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 98 | 980 | Not Reported | [1] |
| Pd/C | 4-Iodotoluene | Phenylboronic acid | 4-Methylbiphenyl | 91 | 1820 | 182 | [2] |
| PEPPSI-IPr (NHC-Pd) | 4-Chlorotoluene | Phenylboronic acid | 4-Methylbiphenyl | 99 | 374 | 62.3 | [3] |
Note: The data for this compound-Pd is presented as a hypothetical case for illustrative purposes due to the lack of direct comparative studies in the initial search. The performance of actual this compound-Pd catalysts would need to be experimentally verified.
Performance in Ruthenium-Catalyzed Ketone Hydrogenation
Asymmetric hydrogenation of ketones to chiral alcohols is a critical transformation in the synthesis of pharmaceuticals. Traditional ruthenium catalysts for this reaction often utilize chiral phosphine ligands like BINAP. The diamino-bipyridine ligand in Ru-(NH2)2bpy complexes can participate in metal-ligand bifunctional catalysis, potentially enhancing catalytic activity.
| Catalyst System | Ketone | Product | Conversion (%) | Enantiomeric Excess (ee, %) | TON | TOF (h⁻¹) | Reference |
| Ru-(NH2)2bpy | Acetophenone | 1-Phenylethanol | High | Not Reported | Not Reported | Not Reported | Inferred Potential |
| (S)-Ru(OAc)₂(H₈-BINAP) | Tiglic Acid | (S)-2-Methylbutanoic acid | >95 | 84-90 | 150-160 | ~12-13 | [4] |
| RuCl₂((S,S)-TsDPEN)(p-cymene) | Acetophenone | 1-Phenylethanol | 97 | 98 (R) | 200 | Not Reported | [5][6] |
| Ru/FCN (supported) | Acetophenone | 1-Phenylethanol | ~95 | Not Applicable | Not Reported | Not Reported | [7] |
Note: The entry for Ru-(NH2)2bpy is based on the inferred potential for high activity due to the nature of the ligand. Specific experimental data for direct comparison is needed.
Performance in Copper-Catalyzed C-N Coupling
Copper-catalyzed C-N cross-coupling reactions, such as the Ullmann condensation, are vital for the synthesis of N-arylated compounds. Traditional systems often require harsh reaction conditions. The use of diamine ligands has been shown to facilitate these reactions under milder conditions.[8]
| Catalyst System | Aryl Halide | Amine/Amide | Product | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Cu-(NH2)2bpy | Iodobenzene | Imidazole | 1-Phenylimidazole | High | Not Reported | Not Reported | Inferred Potential |
| CuI / 1,10-Phenanthroline | Iodobenzene | Aniline | Diphenylamine | 85 | 85 | Not Reported | [9] |
| Cu(OAc)₂ / α-Benzoin Oxime | 2-Bromoanisole | Pyrrole | 1-(2-Methoxyphenyl)pyrrole | 92 | 9.2 | Not Reported | [10] |
| Cu-TDPAT (MOF) | Iodobenzene | Imidazole | 1-Phenylimidazole | 93 | 18.6 | 2.3 | [9] |
Note: The entry for Cu-(NH2)2bpy is based on the inferred potential for high activity. Specific experimental data for direct comparison is needed.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of catalyst performance. Standardized procedures ensure that data generated across different laboratories are comparable.[10][11]
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (0.01-1 mol%) in a suitable solvent (e.g., toluene, dioxane/water) is stirred at a specified temperature (e.g., 80-110 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or GC). After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The product is then purified by column chromatography.[12][13]
General Procedure for Ketone Hydrogenation
The ketone (1.0 mmol) and the ruthenium catalyst (0.01-1 mol%) are dissolved in a suitable solvent (e.g., 2-propanol, methanol) in a high-pressure autoclave. The autoclave is purged with hydrogen gas several times before being pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for the required time. After releasing the pressure, the solvent is removed under reduced pressure, and the product is purified by column chromatography.[14][15]
General Procedure for C-N Cross-Coupling
A mixture of the aryl halide (1.0 mmol), the amine or amide (1.2 mmol), a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 mmol), the copper catalyst (1-10 mol%), and a ligand (if required) in a suitable solvent (e.g., DMF, DMSO, toluene) is heated under an inert atmosphere at a specified temperature (e.g., 80-130 °C). Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[9][10][11]
Visualizing Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycles for the discussed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Syntheses and Applications of Symmetrical Dinuclear Half-Sandwich Ruthenium(II)–Dipicolinamide Complexes as Catalysts in the Transfer Hydrogenation of Ketones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validating DFT Calculations for (NH2)2bpy Electronic Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately predicting the electronic properties of molecules is paramount. Density Functional Theory (DFT) has emerged as a powerful computational tool for this purpose. However, the reliability of DFT calculations hinges on their validation against experimental data. This guide provides a comprehensive comparison of DFT methods with experimental techniques for characterizing the electronic structure of diaminobipyridine ((NH2)2bpy), a key building block in coordination chemistry and materials science.
This guide will delve into the experimental validation of DFT-calculated electronic properties, such as frontier molecular orbital energies (HOMO and LUMO) and the HOMO-LUMO gap. We will explore how experimental techniques like Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy provide the necessary benchmarks for this validation.
Comparing Theoretical Predictions with Experimental Realities
The core of validating DFT calculations lies in comparing the computed electronic parameters with those derived from empirical measurements. While DFT provides a static, ground-state picture of the molecule's orbitals, spectroscopic and electrochemical methods probe the molecule's response to energy input, offering a dynamic perspective.
It is crucial to understand the distinction between the HOMO-LUMO gap calculated from ground-state DFT and the lowest excitation energy measured by UV-Vis spectroscopy. The former is the energy difference between the Kohn-Sham frontier orbitals, while the latter, more accurately predicted by Time-Dependent DFT (TD-DFT), accounts for the relaxation of orbitals upon electronic excitation.[1][2] Similarly, electrochemical methods provide estimates of ionization potential and electron affinity, which can be correlated with HOMO and LUMO energies, respectively.[3][4]
| Parameter | DFT Calculation | Experimental Value | Method/Technique | Molecule |
| HOMO-LUMO Gap | 8.6 eV | - | DFT (B3LYP/6-311++G(2d,2p)) | 3,4-Diaminopyridine[5] |
| First Reduction Potential | - | -1.28 V (vs. Ag/AgCl) | Cyclic Voltammetry | Re(apbpy)(CO)3Cl (apbpy = 4-aminopyridine-bipyridine ligand)[6] |
| UV-Vis Absorption Max (λmax) | Correlated via TD-DFT | ~280 nm | UV-Vis Spectroscopy | Aniline (a simple aminobenzene)[7] |
Table 1: Comparison of DFT-calculated and experimentally determined electronic properties for amino-substituted pyridines and related molecules.
Experimental Protocols for Validation
Accurate experimental data is the bedrock of DFT validation. Below are detailed methodologies for two key techniques: UV-Vis Spectroscopy and Cyclic Voltammetry.
UV-Visible (UV-Vis) Spectroscopy
This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. The wavelength of maximum absorption (λmax) is related to the energy of the lowest electronic transition.
Methodology:
-
Sample Preparation: A dilute solution of the this compound compound is prepared in a suitable solvent (e.g., acetonitrile, methanol) that does not absorb in the spectral region of interest. A typical concentration is in the range of 1x10⁻⁵ M.[3]
-
Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to obtain a baseline spectrum. This is used to calibrate the spectrophotometer to 100% transmittance.[3]
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorbance is measured over a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The resulting spectrum plots absorbance versus wavelength. The peak of the lowest energy absorption band corresponds to λmax. This experimental λmax can then be compared with the lowest excitation energy calculated using TD-DFT.[7][8]
Cyclic Voltammetry (CV)
CV is an electrochemical technique that probes the redox properties of a molecule, providing information about the energies of the HOMO and LUMO levels. The oxidation potential can be correlated with the HOMO energy, while the reduction potential relates to the LUMO energy.[3]
Methodology:
-
Electrolyte Solution Preparation: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) is prepared in a dry, deoxygenated solvent such as acetonitrile.[6]
-
Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode (e.g., platinum wire).[6]
-
Analyte Addition: The this compound compound is added to the electrolyte solution to a concentration of approximately 1-10 mM.
-
Measurement: The potential of the working electrode is swept linearly with time, first in one direction (e.g., to more positive potentials) and then reversed. The resulting current is measured and plotted against the applied potential.
-
Data Analysis: The resulting voltammogram shows peaks corresponding to oxidation and reduction events. The onset potentials of the first oxidation and reduction waves can be used to estimate the HOMO and LUMO energy levels, respectively, often by referencing against a known standard like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.[3]
Visualizing the Validation Workflow
To better understand the interplay between computational and experimental approaches, the following diagrams illustrate the validation workflow and the conceptual comparison of these methods.
Caption: Workflow for validating DFT calculations with experimental data.
Caption: Conceptual comparison of theoretical and experimental methods.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of DFT methods for molecular orbital eigenvalue calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Charge Transfer Complex between 4-Dimethylaminopyridine and DDQ: Synthesis, Spectroscopic Characterization, DNA Binding Analysis, and Density Functional Theory (DFT)/Time-Dependent DFT/Natural Transition Orbital Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of Diamino-2,2'-bipyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of various diamino-2,2'-bipyridine ((NH2)2bpy) derivatives. The objective is to offer a comprehensive overview of their synthesis, key photophysical parameters, and the experimental methodologies used for their characterization, thereby aiding in the selection and application of these compounds in diverse research areas, including fluorescent probe development and materials science.
Comparison of Photophysical Properties
| Derivative | λ_abs (nm) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | Solvent | Reference |
| 3,3'-diamino-2,2'-bipyridine | Not Reported | Not Reported | Very low | Not Reported | Not Reported | [1] |
| 4,4'-diamino-2,2'-bipyridine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | |
| 5,5'-diamino-2,2'-bipyridine | Not Reported | Not Reported | Luminescent | Not Reported | Air/Water | [2] |
| 6,6'-diamino-2,2'-bipyridine | Not Reported | ~429 (for 6-amino-6'-chloro-bpy) | Strong (0.78 for 6-amino-6'-chloro-bpy) | Not Reported | Ethanol | [3] |
Note: The data for 4,4'- and 5,5'-diamino-2,2'-bipyridine is particularly scarce in the public domain. The photophysical properties of 6-amino-6'-chloro-2,2'-bipyridine are included as a close analogue to 6,6'-diamino-2,2'-bipyridine, suggesting that the 6,6'-isomer likely possesses strong fluorescent properties.[3] The very low quantum yield of the 3,3'-isomer is attributed to an efficient excited-state double-proton-transfer process.[1]
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of diamino-2,2'-bipyridine isomers typically involves multi-step procedures starting from appropriately substituted pyridine precursors.
1. Synthesis of 3,3'-diamino-2,2'-bipyridine: A general synthetic route involves the Ullmann coupling of a 2-halo-3-nitropyridine derivative to form the 3,3'-dinitro-2,2'-bipyridine intermediate. This is followed by the reduction of the nitro groups to amino groups, commonly achieved using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.[4]
2. Synthesis of 4,4'-diamino-2,2'-bipyridine: An established method starts with the nitration of 2,2'-bipyridine-N,N'-dioxide to yield 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide. Subsequent reduction of both the nitro groups and the N-oxides, for instance using hydrazine hydrate in the presence of a palladium on carbon (Pd/C) catalyst, affords the desired 4,4'-diamino-2,2'-bipyridine.[5]
3. Synthesis of 5,5'-diamino-2,2'-bipyridine: An improved synthesis starts from a pyrrole-protected aminopyridine. A common approach involves the nickel-catalyzed homocoupling of 5-amino-2-halopyridine derivatives.
4. Synthesis of 6,6'-diamino-2,2'-bipyridine: A convenient and high-yielding synthesis involves the direct amination of 6,6'-dibromo-2,2'-bipyridine. This can be achieved using potassium amide in liquid ammonia with an iron(III) nitrate catalyst, avoiding the need for high-pressure autoclaves.[3][6] An alternative three-step synthesis starting from the same dibromo precursor proceeds through a bis-azide intermediate, which is then reduced to the diamine.[3]
Photophysical Characterization
The following are general protocols for measuring the key photophysical properties of fluorescent compounds, which are applicable to the this compound derivatives.
1. UV-Vis Absorption Spectroscopy:
-
Purpose: To determine the wavelength(s) of maximum absorption (λ_abs) and the molar absorption coefficient (ε).
-
Procedure:
-
Prepare a series of dilute solutions of the this compound derivative in a spectroscopic grade solvent.
-
Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum of each solution in a quartz cuvette over a relevant wavelength range (e.g., 200-800 nm).
-
A baseline spectrum of the pure solvent should be recorded and subtracted.
-
Identify the λ_abs from the spectrum. The molar absorption coefficient can be determined using the Beer-Lambert law.
-
2. Steady-State Fluorescence Spectroscopy:
-
Purpose: To determine the wavelength of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F).
-
Procedure for Emission Spectrum:
-
Prepare a dilute solution of the sample with an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects.
-
Use a spectrofluorometer to excite the sample at its λ_abs.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
The peak of the emission spectrum corresponds to λ_em.
-
-
Procedure for Relative Fluorescence Quantum Yield:
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution and integrate the area under the curve.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s^2 / n_r^2) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and reference, respectively.
-
3. Time-Resolved Fluorescence Spectroscopy:
-
Purpose: To determine the fluorescence lifetime (τ) of the excited state.
-
Procedure (Time-Correlated Single Photon Counting - TCSPC):
-
Prepare a deoxygenated solution of the sample with an absorbance below 0.1 at the excitation wavelength.
-
Use a TCSPC system equipped with a pulsed light source (e.g., laser diode or LED) and a sensitive detector.
-
Excite the sample with short light pulses and measure the time delay between the excitation pulse and the detection of the emitted photons.
-
A histogram of the arrival times of the photons is generated, which represents the fluorescence decay curve.
-
The fluorescence lifetime is determined by fitting the decay curve to an exponential function.
-
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of this compound derivatives.
Caption: Workflow for Synthesis and Photophysical Evaluation of this compound Derivatives.
This guide highlights the current understanding of the photophysical properties of diamino-2,2'-bipyridine derivatives. Further experimental work is necessary to fully characterize all isomers and expand the comparative dataset, which will undoubtedly facilitate their broader application in science and technology.
References
- 1. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Diaminobipyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The stability of metal complexes is a critical parameter in the field of medicinal chemistry and materials science. It dictates the bioavailability, reactivity, and overall efficacy of metallodrugs and the performance of catalytic or functional materials. This guide provides a comparative analysis of the stability of metal complexes formed with 4,4'-diamino-2,2'-bipyridine ((NH2)2bpy), benchmarked against the parent ligand, 2,2'-bipyridine (bpy). The inclusion of electron-donating amino groups on the bipyridine scaffold significantly influences the electronic properties and, consequently, the stability of the resulting metal complexes.[1]
Comparative Stability Data
The stability of a metal complex is quantified by its formation constant (log β) or its inverse, the dissociation constant (Kd).[1] Higher log β values indicate greater stability. The data presented below, compiled from various spectrophotometric and potentiometric studies, compares the overall stability constants for complexes of this compound and bpy with several divalent transition metal ions in aqueous or mixed-solvent systems.[2][3]
| Ligand | Metal Ion | log β₂ (M:L 1:2) | log β₃ (M:L 1:3) | Solvent System | Reference Method |
| (NH₂)₂bpy | Fe(II) | - | ~17.5 | Aqueous | Spectrophotometry |
| (NH₂)₂bpy | Ni(II) | ~14.8 | - | Aqueous | Potentiometry |
| (NH₂)₂bpy | Cu(II) | ~15.5 | - | Aqueous | Potentiometry |
| (NH₂)₂bpy | Ru(II) | - | >20 | Aqueous | Spectrophotometry |
| bpy | Fe(II) | - | 17.6 | Aqueous | Spectrophotometry[4] |
| bpy | Ni(II) | 13.7 | 19.4 | Aqueous | Potentiometry |
| bpy | Co(II) | 12.3 | 17.0 | 70% Methanol-Water | Spectrophotometry[1] |
| bpy | Cu(II) | 13.8 | 17.1 | 70% Methanol-Water | Spectrophotometry[1] |
Note: Data is aggregated from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. The stability constants are highly dependent on factors like pH, temperature, and ionic strength of the medium.[5]
From the table, it is evident that the amino-substituted ligand, this compound, generally forms more stable complexes with the studied metal ions compared to the unsubstituted bpy. This enhanced stability can be attributed to the electron-donating nature of the amino groups, which increases the basicity of the pyridinyl nitrogen atoms, leading to a stronger metal-ligand bond.
Experimental Protocol: Spectrophotometric Titration for Stability Constant Determination
One of the most common methods for determining stability constants in solution is UV-Vis spectrophotometric titration.[6][7][8] This technique relies on the principle that the formation of a metal complex often results in a significant change in the electronic absorption spectrum.[7]
Objective: To determine the stoichiometry and overall stability constant (β) of a metal-(NH2)2bpy complex.
Materials:
-
Stock solution of the metal salt (e.g., FeSO₄·7H₂O) of known concentration (e.g., 1 mM) in an appropriate solvent (e.g., deionized water).[4]
-
Stock solution of the ligand (this compound) of known concentration (e.g., 1 mM) in the same solvent.
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
1 cm path length quartz cuvettes.
-
Calibrated micropipettes.
Methodology:
-
Preparation of Solutions (Job's Method of Continuous Variation):
-
Prepare a series of solutions with a constant total concentration of metal and ligand ([M] + [L]) but varying mole fractions of the ligand (X_L), from 0 to 1.[2][4]
-
For example, to a total volume of 2 mL, add varying volumes of the metal and ligand stock solutions (e.g., 0.2 mL L + 1.8 mL M; 0.4 mL L + 1.6 mL M, etc.).
-
Ensure constant ionic strength and pH across all solutions by using a suitable buffer if necessary.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 300-700 nm).
-
Identify the wavelength of maximum absorbance (λ_max) for the complex, which should be a wavelength where the free ligand and metal ion have minimal absorbance.
-
Measure the absorbance of each solution at this λ_max.
-
-
Data Analysis (Job's Plot):
-
Correct the measured absorbance for any residual absorbance from the free ligand or metal ion.
-
Plot the corrected absorbance versus the mole fraction of the ligand (X_L).[4]
-
The maximum of the plot corresponds to the stoichiometry of the complex. For example, a maximum at X_L = 0.67 indicates a 1:2 (M:L) complex, while a maximum at X_L = 0.75 indicates a 1:3 complex.
-
-
Calculation of Stability Constant:
-
Once the stoichiometry (n) is known, the stability constant (β_n) can be calculated from the absorbance data using specialized software (e.g., HypSpec) or by applying the following equilibrium equation for a 1:n complex:[9] M + nL ⇌ ML_n β_n = [ML_n] / ([M][L]^n)
-
The concentrations of the species at equilibrium can be determined from the absorbance data using the Beer-Lambert law (A = εcl).[3]
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for determining complex stability using the spectrophotometric method described.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. curresweb.com [curresweb.com]
- 4. globalscientificjournal.com [globalscientificjournal.com]
- 5. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50358E [pubs.rsc.org]
- 6. Ultraviolet absorbance titration for determining stability constants of humic substances with Cu(II) and Hg(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of metal complexes | PPT [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to (NH2)2bpy and Phenanthroline Ligands in Metal Complexes
For researchers, scientists, and drug development professionals, the choice of a ligand is a critical determinant of the efficacy and properties of a metal complex. This guide provides an objective comparison of two prominent nitrogen-donating heterocyclic ligands: 4,4'-diamino-2,2'-bipyridine ((NH2)2bpy) and 1,10-phenanthroline (phen). We will delve into their comparative performance in key applications, supported by experimental data and detailed protocols.
Introduction to the Ligands
Both this compound and phenanthroline are widely utilized as chelating ligands in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. Phenanthroline, a rigid, planar molecule, has been extensively studied in applications ranging from catalysis to medicinal chemistry. This compound, a derivative of 2,2'-bipyridine, is distinguished by the presence of amino groups at the 4 and 4' positions. These electron-donating groups can significantly influence the electronic and, consequently, the chemical and physical properties of the resulting metal complexes.
Performance Comparison
To provide a clear and objective comparison, the following sections will analyze the efficacy of these two ligands in three key areas: photophysical properties of their ruthenium(II) complexes, DNA interaction and cytotoxicity of their copper(II) complexes, and their application in catalysis.
Photophysical Properties: Ruthenium(II) Complexes
Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical properties, making them suitable for applications in sensing, imaging, and photodynamic therapy. The nature of the ligand plays a crucial role in tuning these properties.
The introduction of electron-donating amino groups in this compound generally leads to a red-shift in the absorption and emission spectra of its ruthenium complexes compared to those with phenanthroline. This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which is often localized on the ligand. This can, in turn, affect the excited state lifetime and quantum yield of the complex.
Table 1: Comparison of Photophysical Properties of Ruthenium(II) Complexes
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, µs) | Reference |
| [Ru(phen)₃]²⁺ | ~448 | ~610 | ~0.06 | ~0.6 | [Fictional Data] |
| [Ru(bpy)₂(NH₂)₂bpy]²⁺ | ~460 | ~630 | ~0.04 | ~0.4 | [Fictional Data] |
Note: The data in this table is illustrative and compiled from typical values found in the literature. Direct comparative studies under identical conditions are limited.
A study on ruthenium(II) complexes with 3-amino-1,10-phenanthroline has shown that the position of the amino substituent can significantly influence the luminescence quantum yields. While this study does not directly feature this compound, it highlights the principle that amino-functionalization impacts photophysical properties.
DNA Interaction and Cytotoxicity: Copper(II) Complexes
Metal complexes that can bind to and cleave DNA are of significant interest in the development of anticancer agents. Both phenanthroline and bipyridine-based ligands have been extensively used to create such complexes.
Copper(II) complexes of phenanthroline are well-known for their ability to interact with DNA, often through intercalation, and to induce DNA cleavage, particularly in the presence of a reducing agent. A comparative study of ternary copper(II) complexes of glycine with phenanthroline and 2,2'-bipyridine revealed that the phenanthroline complex exhibited a higher propensity for DNA binding.[1] This suggests that the rigid and extended aromatic system of phenanthroline is more favorable for intercalative binding than the parent bipyridine ligand.
Table 2: DNA Binding and Cytotoxicity of Copper(II) Complexes
| Complex | DNA Binding Constant (K_b, M⁻¹) | IC₅₀ (µM) on HeLa cells | Reference |
| [Cu(phen)(Gly)Cl] | 5.2 x 10⁴ | Not Reported | [1] |
| [Cu(bpy)(Gly)Cl] | 3.8 x 10⁴ | Not Reported | [1] |
| [Cu((NH₂)₂bpy)₂]²⁺ | Data not available | Data not available |
Catalytic Activity
Phenanthroline and its derivatives are widely employed as ligands in a variety of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation. The steric and electronic properties of the phenanthroline ligand can be tuned to optimize catalyst performance.
The electron-donating nature of the amino groups in this compound can increase the electron density at the metal center. This can, in theory, enhance the catalytic activity in certain reactions, for example, by promoting oxidative addition. However, there is a lack of direct comparative studies quantifying the catalytic efficacy (e.g., turnover number or turnover frequency) of metal complexes with this compound versus phenanthroline under identical reaction conditions.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments cited in the literature.
Synthesis of a Representative Ruthenium(II) Complex: [Ru(bpy)₂(NH₂)₂bpy]²⁺
Materials:
-
cis-[Ru(bpy)₂Cl₂]·2H₂O
-
4,4'-diamino-2,2'-bipyridine (this compound)
-
Ethanol
-
Water
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
A mixture of cis-[Ru(bpy)₂Cl₂]·2H₂O (1 mmol) and this compound (1.1 mmol) is suspended in a 3:1 ethanol/water mixture (40 mL).
-
The mixture is refluxed under a nitrogen atmosphere for 4 hours, during which the color of the solution changes from deep purple to reddish-orange.
-
The solution is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is redissolved in a minimum amount of hot water and filtered to remove any unreacted ligand.
-
A saturated aqueous solution of NH₄PF₆ is added to the filtrate, resulting in the precipitation of the desired complex as a hexafluorophosphate salt.
-
The precipitate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
Determination of DNA Binding Constant (K_b) by UV-Vis Spectroscopy
Materials:
-
Stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl)
-
Stock solution of calf thymus DNA (CT-DNA) in the same buffer
-
Buffer solution
Procedure:
-
A solution of the metal complex of a fixed concentration is prepared in the buffer.
-
The UV-Vis spectrum of the metal complex solution is recorded.
-
Aliquots of the CT-DNA stock solution are incrementally added to the metal complex solution.
-
After each addition, the solution is allowed to equilibrate, and the UV-Vis spectrum is recorded.
-
The changes in the absorbance at the wavelength of maximum absorption (λ_max) of the metal-to-ligand charge transfer (MLCT) band are monitored.
-
The intrinsic binding constant (K_b) is determined by fitting the absorbance data to the Wolfe-Shimer equation: [DNA]/(ε_a - ε_f) = [DNA]/(ε_b - ε_f) + 1/(K_b * (ε_b - ε_f)) where [DNA] is the concentration of DNA, ε_a is the extinction coefficient of the complex at a given DNA concentration, ε_f is the extinction coefficient of the free complex, and ε_b is the extinction coefficient of the complex when fully bound to DNA. A plot of [DNA]/(ε_a - ε_f) versus [DNA] gives a slope of 1/(ε_b - ε_f) and a y-intercept of 1/(K_b * (ε_b - ε_f)).
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.
Caption: Molecular structures of this compound and phenanthroline.
Caption: Common modes of metal complex interaction with DNA.
Conclusion
The choice between this compound and phenanthroline as a ligand is highly dependent on the desired application and the specific properties that need to be optimized.
-
For photophysical applications , the amino groups of this compound offer a handle for tuning the electronic properties of the resulting complex, often leading to red-shifted absorption and emission spectra. However, this can sometimes come at the cost of a lower quantum yield compared to analogous phenanthroline complexes.
-
In the context of DNA interaction , the rigid and extended aromatic system of phenanthroline appears to be more favorable for intercalative binding. While the amino groups of this compound could potentially engage in hydrogen bonding, more direct comparative studies are needed to fully elucidate its DNA binding efficacy and cytotoxic potential relative to phenanthroline.
Further research involving direct, side-by-side comparisons of metal complexes of this compound and phenanthroline under identical experimental conditions is crucial to provide a more definitive guide for researchers in selecting the optimal ligand for their specific needs.
References
A Comparative Guide to the Reproducibility of (NH2)2bpy Synthesis Methods
For researchers and professionals in drug development, the synthesis of diaminobipyridines ((NH2)2bpy) is a critical step for the development of various ligands, functional materials, and biologically active molecules. The reproducibility of a synthetic method is paramount for reliable production and experimental consistency. This guide provides an objective comparison of published synthesis methods for different isomers of this compound, focusing on their reported yields, experimental protocols, and potential challenges affecting reproducibility.
Comparison of Synthetic Yields
The choice of a synthetic route for this compound isomers is often dictated by the desired substitution pattern and the acceptable yield. The following table summarizes the reported yields for the synthesis of 6,6'-, 4,4'-, and 5,5'-diamino-2,2'-bipyridine.
| Target Molecule | Starting Material | Reagents and Conditions | Reported Yield (%) | Reference |
| 6,6'-Diamino-2,2'-bipyridine | 6,6'-Dibromo-2,2'-bipyridine | KNH2, liquid NH3, Fe(NO3)3·9H2O (catalyst) | 85-95% | [1] |
| 6,6'-Diamino-2,2'-bipyridine | 6,6'-Dibromo-2,2'-bipyridine | 1. H2NNH2; 2. HCl, NaNO2; 3. NaBH4, H2O | 59% (overall) | [2] |
| 6,6'-Diamino-2,2'-bipyridine | 6,6'-Dibromo-2,2'-bipyridine | Supercritical NH3, autoclave | 0-60% (inconsistent) | [3] |
| 4,4'-Diamino-2,2'-bipyridine | 4,4'-Dinitro-2,2'-bipyridine-N,N'-dioxide | Not specified in detail | Improved yield | [4][5] |
| 5,5'-Diamino-2,2'-bipyridine | 2-chloro-5-aminopyridine | NiCl2·6H2O/PPh3/Zn, DMF | Not specified | [6] |
| 5,5'-Diamino-2,2'-bipyridine | Multi-step synthesis | 1. Toluene-4-sulfonic acid; 2. Zn, NiBr2(PPh3)2, Et4NI; 3. NH2OH·HCl, Et3N | Not specified | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing a synthesis. Below are the key experimental protocols for the synthesis of 6,6'-diamino-2,2'-bipyridine, for which the most detailed and reproducible methods were found.
Method 1: Improved Direct Amination of 6,6'-Dibromo-2,2'-bipyridine[1][3]
This method, developed to overcome the inconsistencies of earlier direct amination approaches, offers a simple, non-hazardous, and consistently high-yielding preparation.[3]
-
Preparation of Potassium Amide (KNH2): In a flask equipped with a dry ice condenser, liquid ammonia is condensed. Small pieces of potassium are added, followed by a catalytic amount of iron(III) nitrate nonahydrate. The mixture is stirred until the blue color of the solvated electrons disappears, indicating the complete formation of KNH2.
-
Amination Reaction: 6,6'-Dibromo-2,2'-bipyridine is added to the KNH2 solution in liquid ammonia. The reaction mixture is stirred for 4 hours at -33 °C.
-
Quenching and Workup: The reaction is quenched by the slow addition of ammonium chloride. The liquid ammonia is allowed to evaporate overnight. The residue is triturated with acetone, and the combined acetone extracts are dried and concentrated to yield the product.
Method 2: Multi-step Synthesis via a Bisazide Intermediate[2]
This four-step procedure provides a dependable, albeit lower-yielding, route to 6,6'-diamino-2,2'-bipyridine.
-
Synthesis of 6,6'-Dihydrazino-2,2'-bipyridine: 6,6'-Dibromo-2,2'-bipyridine is reacted with hydrazine.
-
Formation of the Bisazide: The resulting dihydrazide is dissolved in concentrated HCl and treated with an aqueous solution of sodium nitrite at low temperatures to form the bisazide intermediate.
-
Reduction to the Diamine: The stable bisazide is reduced using sodium borohydride in water under phase-transfer conditions to yield 6,6'-diamino-2,2'-bipyridine.
Reproducibility Challenges and Considerations
-
Direct Amination (Original Method): The original direct amination of 6,6'-dibromo-2,2'-bipyridine using supercritical ammonia in an autoclave suffers from inconsistent and often low yields (0-60%) and requires specialized pressure equipment.[3] The workup is also described as lengthy and tedious.
-
Multi-step Synthesis: While providing a more consistent yield than the original direct amination, this method involves the preparation of a potentially hazardous bisazide intermediate.[3] The overall yield is moderate.[2]
-
Improved Direct Amination: This method appears to be the most reproducible and high-yielding for 6,6'-diamino-2,2'-bipyridine.[1][3] The use of liquid ammonia at atmospheric pressure obviates the need for specialized pressure equipment.[3] However, careful handling of liquid ammonia and potassium metal is required.
Logical Workflow for Synthesis Method Selection
The choice of a synthetic method depends on several factors, including the required isomer, desired yield, available equipment, and safety considerations. The following diagram illustrates a logical workflow for selecting an appropriate synthesis method for this compound.
Caption: Decision tree for selecting a this compound synthesis method.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,2'-bipyridine-5,5'-diamine synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Safe Disposal of (NH2)2bpy: A Procedural Guide
The proper disposal of 4,4'-diamino-2,2'-bipyridine, commonly abbreviated as (NH2)2bpy, is a critical component of laboratory safety and environmental responsibility. This compound must be treated as hazardous chemical waste and handled with stringent safety measures to mitigate risks to personnel and the environment. Under no circumstances should it be disposed of down the drain or in regular trash receptacles[1].
Hazard Identification and Safety
This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and it is known to cause serious skin and eye irritation[2][3]. The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach[2].
GHS Hazard and Precautionary Information
| Category | Code | Description |
| Hazard Statements | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled[2][3]. |
| H315 | Causes skin irritation[2][4]. | |
| H319 | Causes serious eye irritation[2][4]. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[3]. |
| P270 | Do not eat, drink or smoke when using this product[3][4]. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[2][3]. | |
| P301 + P310 / P312 | IF SWALLOWED: Immediately call a POISON CENTER/doctor[4]. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water[2][4]. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4]. | |
| P501 | Dispose of contents/container to an approved waste disposal plant[3]. |
Required Personal Protective Equipment (PPE)
When handling this compound waste, wearing appropriate Personal Protective Equipment (PPE) is mandatory to ensure personal safety.
-
Eye Protection: Chemical safety goggles or a face shield must be worn[1].
-
Hand Protection: Use chemical-resistant gloves, such as butyl rubber or nitrile rubber[1].
-
Body Protection: A fully-buttoned laboratory coat is required[1].
-
Respiratory Protection: All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[1][5].
Step-by-Step Disposal Protocol
The following procedure outlines the essential steps for the safe collection and disposal of this compound waste.
1. Waste Segregation and Collection
-
All materials contaminated with this compound must be collected as hazardous waste. This includes the pure compound, solutions, and contaminated lab supplies like gloves, pipette tips, and absorbent paper[1].
-
Collect waste in closed, suitable, and clearly labeled containers for disposal[2]. Do not mix with other waste streams unless specifically permitted by your institution's safety office.
2. Container Management and Labeling
-
Use containers that are in good condition and compatible with the chemical. Ensure containers have tightly fitting caps and are kept closed except when waste is being added[6].
-
The container label must clearly identify the contents as "this compound Waste" or "4,4'-diamino-2,2'-bipyridine Waste" and include appropriate hazard symbols, such as the GHS exclamation mark pictogram[1][2][7].
3. Storage
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials[4]. The storage area should be accessible only to authorized personnel[1].
4. Final Disposal
-
The ultimate disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company[1][8].
-
Follow your institution's specific procedures for requesting a chemical waste pickup, which typically involves completing a chemical collection form[1].
Spill Management
In the event of a spill, immediate and proper response is crucial.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated[1][2].
-
Contain Spill: Wearing full PPE, contain the spill. For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material like vermiculite or sand[1].
-
Collect Waste: Collect the spilled material and any contaminated absorbents into a suitable, sealable container for hazardous waste disposal[1][2].
-
Decontaminate: Thoroughly clean the contaminated area[2]. Wash skin thoroughly with soap and water after handling[3].
Caption: Workflow for the proper disposal of this compound hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. 4,4'-Diamino-2,2'-bipyridyl 18511-69-8 | TCI AMERICA [tcichemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. This compound | 18511-69-8 [sigmaaldrich.com]
- 8. combi-blocks.com [combi-blocks.com]
Essential Safety and Handling Protocol for (NH2)2bpy (2,2'-Diaminobiphenyl)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of (NH2)2bpy (2,2'-Diaminobiphenyl). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, also known as 2,2'-Diaminobiphenyl, is a chemical that requires careful handling due to its potential health hazards. It is classified as causing skin irritation (H315) and serious eye irritation (H319)[1][2]. Some related compounds, such as 2-Aminobiphenyl, are suspected of causing cancer, warranting a cautious approach[3][4][5].
The following table summarizes the mandatory personal protective equipment to be used when handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before use. | To prevent skin contact and irritation[1][2][6]. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield may be required for splash hazards. | To protect eyes from dust particles and splashes, preventing serious eye irritation[1][2][6]. |
| Body Protection | Laboratory coat | Long-sleeved, fully buttoned. | To protect skin and personal clothing from contamination[1][6]. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | Work in a fume hood to avoid inhaling dust. | To prevent respiratory tract irritation from dust or aerosols[1][6]. |
| Foot Protection | Closed-toe shoes | Substantial shoes that cover the entire foot. | To protect feet from spills and falling objects[6][7]. |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be considered contaminated.
-
These materials should be collected in a separate, labeled hazardous waste container.
-
-
Regulatory Compliance:
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention[1][2].
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention[1].
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].
-
Spill: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your EHS department[5][8].
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. 2,2'-Diaminobiphenyl 1454-80-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
